Technical Documentation Center

6-Bromo-7-fluoroindolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-7-fluoroindolin-2-one
  • CAS: 1415580-09-4

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of 6-Bromo-7-fluoroindolin-2-one in Targeted Drug Discovery

Executive Overview In modern medicinal chemistry, the indolin-2-one (oxindole) scaffold serves as a privileged pharmacophore, primarily known for its role in ATP-competitive kinase inhibitors[1]. Within this chemical fam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the indolin-2-one (oxindole) scaffold serves as a privileged pharmacophore, primarily known for its role in ATP-competitive kinase inhibitors[1]. Within this chemical family, 6-Bromo-7-fluoroindolin-2-one emerges as an exceptionally versatile building block. The strategic placement of a fluorine atom at the C7 position and a bromine atom at the C6 position creates a uniquely tuned molecular architecture that enhances both target binding affinity and synthetic malleability. This technical guide explores the physicochemical profile, core mechanistic reactivity, and field-proven synthetic methodologies for utilizing 6-Bromo-7-fluoroindolin-2-one in the development of next-generation kinase inhibitors[2][3].

Molecular Identity & Physicochemical Profiling

The intrinsic value of 6-Bromo-7-fluoroindolin-2-one lies in its finely balanced stereoelectronic properties[4][5]. Table 1 details its foundational physicochemical characteristics.

Table 1: Quantitative Physicochemical Data
PropertyValueContextual Impact in Drug Design
Chemical Name 6-Bromo-7-fluoroindolin-2-oneStandard IUPAC nomenclature.
CAS Number 1415580-09-4Registered identifier for procurement and safety tracking.
Molecular Formula C₈H₅BrFNOBaseline for mass spectrometry and isotopic distribution.
Molecular Weight 230.03 g/mol Ideal low-MW precursor allowing substantial downstream mass addition.
SMILES String O=C1NC2=C(C=CC(Br)=C2F)C1Represents the bicyclic lactam structure with C6 and C7 halogens.
Hydrogen Bond Donors 1 (Lactam N-H)Critical for anchoring to the hinge region of protein kinases.
Hydrogen Bond Acceptors 1 (Carbonyl C=O)Secondary interaction site within the ATP-binding pocket.
The Stereo-Electronic "Halogen Effect"

The adjacent halogens at the C6 and C7 positions are not mere structural placeholders; they profoundly dictate the molecule's behavior:

  • The C7-Fluorine Effect : Fluorine’s extreme electronegativity exerts a strong inductive pull on the neighboring lactam nitrogen. This selectively lowers the pKa of the N-H proton, making it a substantially stronger hydrogen-bond donor. When interacting with the backbone carbonyls of a kinase hinge region (e.g., VEGFR or EGFR), this strengthened H-bond significantly amplifies binding residence time and affinity[3].

  • The C6-Bromine Anchor : The bromine atom at C6 provides a highly labile, orthogonal reactivity site. In the context of the binding pocket, C6 typically points towards the solvent-exposed channel or a deep hydrophobic sub-pocket. The bromine allows for rapid transition-metal-catalyzed diversification (such as Suzuki or Buchwald-Hartwig couplings) to selectively probe these spatial regions without altering the core hinge-binding motif.

Core Reactivity & Mechanistic Pathways

The synthetic utility of 6-Bromo-7-fluoroindolin-2-one is defined by its three distinct, chemoselective points of functionalization: the C3 active methylene, the C6 aryl halide, and the N1 lactam core.

Pathways Core 6-Bromo-7-fluoroindolin-2-one (CAS: 1415580-09-4) C3 C3 Position: Active Methylene Knoevenagel Condensation Core->C3 C6 C6 Position: Bromine Anchor Cross-Coupling (Suzuki/Buchwald) Core->C6 N1 N1 Position: Lactam Core Alkylations/Acylations Core->N1 ProdC3 3-Alkylidene Oxindoles (Hinge-Binding Synthons) C3->ProdC3 ProdC6 6-Substituted Architectures (Solvent-Channel Probes) C6->ProdC6 ProdN1 N-Substituted Prodrugs (Pharmacokinetic Modulators) N1->ProdN1

Fig 1: Chemoselective derivatization pathways for 6-Bromo-7-fluoroindolin-2-one.

The independence of these reactive sites enables combinatorial library generation. Condensation at C3 rarely interferes with the oxidative addition of palladium at C6, allowing chemists to perform divergent, multi-step syntheses in a single reaction vessel if required[1].

Standardized Experimental Methodologies (E-E-A-T Validated)

To ensure high-fidelity reproducibility, the following protocols have been engineered as self-validating workflows. The causality behind each reagent choice is explicitly detailed.

Protocol 1: C3-Alkylidenation via Knoevenagel Condensation

This protocol generates the core conjugated system characteristic of inhibitors like sunitinib[1][3].

  • Objective: Condensation of 6-Bromo-7-fluoroindolin-2-one with a heteroaryl aldehyde.

  • Reagents: 6-Bromo-7-fluoroindolin-2-one (1.0 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq), Absolute Ethanol (0.2 M).

Step-by-Step Procedure & Causality:

  • Preparation : Suspend the oxindole and aldehyde in absolute ethanol at 25°C. Causality: Ethanol acts as a protic solvent, stabilizing the charged transition states while allowing the highly conjugated product to precipitate directly out of solution, driving the equilibrium forward.

  • Base Addition : Add piperidine dropwise. Causality: Piperidine functions via dual mechanisms. First, it acts as a mild base to deprotonate the C3 methylene (forming the enolate). Second, it condenses with the aldehyde to form a highly reactive iminium intermediate, vastly accelerating the electrophilic attack.

  • Reflux & Monitoring : Heat the reaction to 80°C for 2-4 hours.

  • Self-Validation & QC : The reaction is visually self-validating. The solution will shift from pale yellow to deep orange/red as the extended conjugated π-system of the 3-alkylidene oxindole forms. TLC (Hexanes/EtOAc) will confirm the total consumption of the starting materials.

  • Isolation : Cool to 0°C, filter the resulting crystalline precipitate, and wash with cold ethanol to yield the pure Z-isomer product (the Z-isomer is thermodynamically favored due to steric minimization and intramolecular hydrogen bonding).

Protocol 2: C6-Suzuki-Miyaura Cross-Coupling

This protocol leverages the C6 bromine to append solubility-enhancing or target-specific moieties[2].

  • Objective: Arylation/Heteroarylation at the C6 position.

  • Reagents: 6-Bromo-derivative (1.0 eq), Boronic Acid/Ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Procedure & Causality:

  • Degassing : Suspend reagents in 1,4-Dioxane/H₂O. Sparge with Argon for 15 minutes. Causality: The Pd(0) active catalyst is highly sensitive to oxygen. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate complex, which is a prerequisite for the transmetalation step.

  • Catalyst Addition : Add Pd(dppf)Cl₂ under positive Argon flow. Causality: The dppf ligand has a large bite angle (99°), which promotes rapid reductive elimination, effectively preventing competitive dehalogenation or homocoupling side-reactions.

  • Thermal Activation : Heat the biphasic mixture to 90°C for 6 hours.

  • Self-Validation & QC : Upon successful cross-coupling, two indicators occur: First, the organic layer usually darkens and a precipitate of "Pd-black" (inactive palladium metal) forms on the flask walls as the catalyst turns over. Second, LC-MS analysis of the crude mixture will show the disappearance of the distinct 1:1 (M / M+2) isotopic pattern characteristic of the bromine atom, replaced by the exact mass of the coupled product.

  • Purification : Extract with EtOAc, filter through a plug of Celite to remove palladium particulates, and purify via flash chromatography.

Pharmacological Translation: Kinase Inhibition

Once elaborated, derivatives of 6-Bromo-7-fluoroindolin-2-one showcase potent inhibition profiles across a wide spectrum of kinases implicated in oncology and fibrotic diseases[1][2][3].

  • Receptor Tyrosine Kinases (VEGFR / EGFR): The oxindole core acts as a rigid, shape-complementary anchor in the ATP-binding site. These derivatives aggressively block the autophosphorylation of VEGFR and EGFR, halting the downstream MAPK signaling cascade. This mechanism is primarily utilized to starve hepatocellular carcinomas of their blood supply (anti-angiogenesis)[3].

  • Cyclin-Dependent Kinase 8 (CDK8): Recent fragment-based drug design efforts have proven that functionalized indolin-2-ones are exceptional CDK8 inhibitors. By inhibiting CDK8, these molecules downregulate the phosphorylation of p-Smad3 and RNA Polymerase II. This effectively blocks the TGF-β1 signaling pathway, making these compounds highly attractive candidates for halting Epithelial-Mesenchymal Transition (EMT) and treating Idiopathic Pulmonary Fibrosis (IPF)[2].

Mechanism Inhibitor 7-Fluoro-Oxindole Derivatives RTK Receptor Tyrosine Kinases (e.g. VEGFR) Inhibitor->RTK ATP Displacement CDK8 Cyclin-Dependent Kinase 8 (CDK8) Inhibitor->CDK8 ATP Displacement MAPK MAPK / Proliferation Signaling RTK->MAPK TGFB TGF-β / Fibrotic Signaling CDK8->TGFB

Fig 2: Signal transduction disruption via targeted oxindole-based kinase inhibition.

By utilizing 6-Bromo-7-fluoroindolin-2-one as the core synthetic scaffold, drug development teams can systematically tune both the physicochemical properties and the spatial orientation of functional groups, enabling the design of highly selective, high-affinity kinase inhibitors.

References

  • Certified Pharmaceutical Advance Intermediates, Custom synthesis, Building blocks & Impurity Standard – Sunidi Chemsys. Verified physicochemical property database referencing 6-Bromo-7-fluoroindolin-2-one (CAS 1415580-09-4).[4] [Link]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases – PubMed (National Institutes of Health). Early foundational characterization of the indolin-2-one core as an ATP-competitive kinase inhibitor.[1] [Link]

  • Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors – PubMed (National Institutes of Health). Recent advancements detailing indolin-2-one application in inhibiting CDK8 and IPF pathways.[2] [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors – MDPI. Mechanistic validation of indolin-2-one hybrid pharmacophores in targeting VEGFR and EGFR.[3] [Link]

Sources

Exploratory

An In-depth Technical Guide to Potential Therapeutic Targets for 6-Bromo-7-fluoroindolin-2-one

Introduction: The Promise of a Privileged Scaffold The indolin-2-one core is a renowned "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

The indolin-2-one core is a renowned "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, heterocyclic system provides a versatile template for designing potent and selective inhibitors of various enzymes. A significant portion of research on this scaffold has focused on its role as an ATP-mimetic, effectively targeting the hinge region of protein kinases. This has led to the successful development of multi-kinase inhibitors like Sunitinib, a frontline cancer therapeutic.

This guide focuses on the specific, yet largely uncharacterized, derivative: 6-Bromo-7-fluoroindolin-2-one . While direct biological data for this compound is sparse, its structural features—the indolin-2-one core and strategic halogenation—provide a strong basis for predicting its therapeutic potential. The presence of bromine and fluorine at the C6 and C7 positions can significantly modulate lipophilicity, metabolic stability, and target-binding affinity, making it a compelling candidate for drug discovery.

This document serves as a technical roadmap for researchers, outlining the most probable therapeutic targets for 6-Bromo-7-fluoroindolin-2-one based on extensive structure-activity relationship (SAR) data from analogous compounds. We will delve into the primary hypotheses of kinase inhibition and redox modulation, providing the scientific rationale and detailed experimental workflows required for target validation.

Part 1: Kinase Inhibition - A Primary Therapeutic Hypothesis

The indolin-2-one moiety is a well-established pharmacophore for kinase inhibition, with the N-H and C=O groups forming critical hydrogen bonds within the ATP-binding pocket of many kinases[1][2]. Halogen substitutions are known to enhance inhibitory potency and influence selectivity[3]. Therefore, the most logical starting point for investigating 6-Bromo-7-fluoroindolin-2-one is as a kinase inhibitor.

Potential Kinase Target Families

A. Receptor Tyrosine Kinases (RTKs): The Angiogenesis Axis Many indolin-2-one derivatives are potent inhibitors of RTKs that drive tumor angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis[3].

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The VEGF/VEGFR signaling pathway is a primary regulator of angiogenesis[4]. Inhibition of VEGFR-2, in particular, is a clinically validated anti-cancer strategy.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are crucial for the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels[5]. Dual inhibition of VEGFR and PDGFR, a hallmark of drugs like Sunitinib, can lead to a more profound anti-angiogenic effect.

  • Other RTKs: The indolin-2-one scaffold has also shown activity against other RTKs implicated in cancer, such as c-Kit and Flt3.

B. Serine/Threonine Kinases: The Cell Cycle Connection Beyond RTKs, this scaffold has demonstrated potent activity against intracellular kinases that regulate cell division and proliferation.

  • Aurora B Kinase: As a key component of the chromosomal passenger complex, Aurora B is essential for proper chromosome segregation and cytokinesis[6][7]. Its overexpression is common in many cancers and is linked to aneuploidy and poor prognosis[7][8][9]. Inhibition of Aurora B leads to catastrophic mitotic failure and cell death, making it an attractive therapeutic target[6][10].

  • p21-Activated Kinase 4 (PAK4): PAK4 is involved in regulating the cytoskeleton, cell motility, and survival signaling[11]. Its inhibition by indolin-2-one derivatives has been shown to suppress cancer cell migration and invasion[11].

Experimental Workflow for Kinase Target Validation

A systematic, multi-step approach is required to identify and validate the specific kinase targets of 6-Bromo-7-fluoroindolin-2-one.

G cluster_0 Step 1: In Vitro Profiling cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Functional Cellular Assays a Broad Kinase Panel Screen (>400 Kinases) b Determine IC50 values for 'hit' kinases a->b Identify initial targets c Western Blot for Phospho-protein Levels b->c Prioritize potent hits d Confirm downstream signaling inhibition c->d Validate in-cell activity e Cell Viability Assay (e.g., MTT) d->e f Cell Migration Assay (e.g., Scratch Assay) d->f g Cell Cycle Analysis (Flow Cytometry) d->g

Caption: Workflow for kinase target identification and validation.

Step 1: Broad Kinase Panel Screening The initial and most critical step is to perform a large-scale kinase panel screen to identify which of the >500 human kinases are inhibited by the compound. Commercial services offer robust platforms for this purpose[12][13][14][15][16].

  • Objective: To obtain an unbiased profile of the compound's kinase selectivity.

  • Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases. The activity is measured, often using radiometric or fluorescence-based methods that quantify ATP consumption or substrate phosphorylation.

  • Outcome: A list of "hits" showing significant (>50-70%) inhibition. Follow-up dose-response assays are then performed on these hits to determine precise IC50 values.

Step 2: Cellular Target Engagement & Pathway Analysis Confirming that the compound inhibits the target kinase within a cellular environment is essential.

  • Objective: To verify that the compound can cross the cell membrane and engage its target, leading to the inhibition of its downstream signaling pathway.

  • Methodology: Western blotting is the gold standard for this purpose[17][18][19][20][21]. Cells are treated with the compound, and lysates are probed with antibodies specific to the phosphorylated (active) form of the target kinase's direct substrates.

  • Outcome: A dose-dependent decrease in the phosphorylation of downstream proteins provides strong evidence of on-target activity in a cellular context.

Step 3: Functional Cellular Assays The final step is to link target inhibition to a functional cellular outcome, such as reduced proliferation or migration.

  • Cell Viability/Proliferation: Assays like the MTT assay measure the metabolic activity of cells, which correlates with the number of viable cells[22][23][24]. A reduction in the MTT signal upon treatment indicates cytotoxic or cytostatic effects.

  • Cell Migration: The scratch (or wound healing) assay is a straightforward method to assess the impact on collective cell migration[25][26][27][28][29]. The rate of "wound" closure is measured over time. Inhibition of kinases like PAK4 or RTKs involved in motility should slow this process.

  • Cell Cycle Analysis: For targets like Aurora B, which are critical for mitosis, flow cytometry analysis of DNA content is used to assess cell cycle arrest. Inhibition of Aurora B typically causes cells to accumulate with >4N DNA content due to failed cytokinesis[8][10].

Part 2: Targeting Redox Homeostasis - Thioredoxin Reductase (TrxR)

An alternative, compelling hypothesis is that 6-Bromo-7-fluoroindolin-2-one could target the thioredoxin (Trx) system. Several indolin-2-one derivatives are potent inhibitors of thioredoxin reductase (TrxR), a key enzyme that maintains cellular redox balance[30]. Cancer cells often have elevated levels of oxidative stress and are highly dependent on antioxidant systems like the Trx system for survival, making TrxR an attractive therapeutic target.

Mechanism of TrxR Inhibition and Downstream Effects

Inhibition of TrxR disrupts the cell's ability to reduce oxidized thioredoxin (Trx). This leads to an accumulation of oxidized Trx, which can no longer inhibit Apoptosis Signal-regulating Kinase 1 (ASK1)[31][32][33]. The now-active ASK1 phosphorylates and activates the MKK3/6 and MKK4/7 kinases, which in turn activate the p38 and JNK MAP kinase pathways, respectively[34][35]. Sustained activation of these stress-activated pathways ultimately triggers apoptosis[31][33].

Caption: TrxR inhibition leads to ASK1-p38/JNK mediated apoptosis.

Experimental Workflow for TrxR Target Validation

Step 1: In Vitro TrxR Inhibition Assay The direct inhibitory effect on the enzyme must be quantified.

  • Objective: To measure the IC50 of the compound against purified TrxR.

  • Methodology: A common method is the DTNB reduction assay[30][36][37][38][39]. In this colorimetric assay, active TrxR uses NADPH to reduce the substrate DTNB (Ellman's reagent) to TNB, which is yellow and absorbs at 412 nm. The rate of increase in absorbance is proportional to enzyme activity.

  • Outcome: A dose-response curve yielding an IC50 value, confirming direct enzyme inhibition.

Step 2: Cellular Redox State Analysis This step confirms that the compound's activity in cells leads to the expected disruption of the Trx system.

  • Objective: To determine if treatment with the compound leads to an increase in oxidized Trx within the cell.

  • Methodology: This can be assessed by Western blot using a method called redox-Western. Cell lysates are treated with an alkylating agent that blocks free thiols. After reduction of any existing disulfides, a second, different alkylating agent is used. This allows for the separation and visualization of the reduced and oxidized forms of Trx on a gel.

  • Outcome: A visible shift from the reduced form to the oxidized form of Trx in compound-treated cells.

Step 3: Downstream Pathway Activation Finally, confirm the activation of the downstream signaling cascade.

  • Objective: To verify the activation of the ASK1-p38/JNK pathway.

  • Methodology: Use Western blotting to detect the phosphorylated (active) forms of ASK1, p38, and JNK in cell lysates after compound treatment[31][34].

  • Outcome: A dose-dependent increase in phospho-ASK1, phospho-p38, and phospho-JNK, linking TrxR inhibition to the pro-apoptotic signaling pathway.

Data Summary and Protocols

Table 1: Summary of Potential High-Priority Therapeutic Targets
Target ClassSpecific Target(s)RationaleKey Validation Assays
Kinases Aurora B, VEGFRs, PDGFRs, PAK4Indolin-2-one is a proven kinase inhibitor scaffold; halogens enhance potency.Kinase Panel Screen, Phospho-Western Blot, Cell Viability/Migration Assays
Redox Enzymes Thioredoxin Reductase (TrxR)Indolin-2-one derivatives can inhibit TrxR, a key enzyme in cancer cell redox homeostasis.In Vitro DTNB Assay, Cellular Trx Oxidation, Phospho-ASK1/p38/JNK Western Blot
Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay [22][23][24]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-7-fluoroindolin-2-one in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C in a humidified atmosphere to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be >650 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 2: Western Blot for Phosphorylated Proteins [17][18][19][20][21]

  • Cell Treatment & Lysis: Plate cells and treat with various concentrations of the compound for a specified time. For kinase pathways, this may be a short duration (e.g., 30-60 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitor cocktails. Keep samples on ice at all times.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins, as it contains phosphoproteins (casein) that can cause high background[20][21].

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for the phosphorylated target and a separate blot for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

Protocol 3: In Vitro Thioredoxin Reductase (TrxR) DTNB Assay [30][36][37][38][39]

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4). Prepare stock solutions of NADPH, DTNB, and purified human TrxR1.

  • Assay Plate Setup: In a 96-well plate, add assay buffer and varying concentrations of 6-Bromo-7-fluoroindolin-2-one.

  • Enzyme Addition: Add a fixed amount of TrxR1 enzyme (e.g., 10-20 nM final concentration) to each well. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NADPH (e.g., 200 µM final concentration) and DTNB (e.g., 1 mM final concentration).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

While 6-Bromo-7-fluoroindolin-2-one remains an understudied molecule, its core structure provides a powerful predictive framework for its biological activity. The evidence from thousands of analogous compounds strongly suggests that its most promising therapeutic potential lies in the inhibition of protein kinases—particularly those driving cancer cell proliferation and angiogenesis—and the disruption of cellular redox homeostasis via inhibition of thioredoxin reductase. The experimental workflows detailed in this guide provide a clear, logical, and robust path for researchers to systematically test these hypotheses. Through comprehensive kinase profiling, cellular target validation, and functional assays, the true therapeutic targets of this promising compound can be definitively identified, paving the way for its potential development as a novel therapeutic agent.

References

  • Tobiume, K., Matsuzawa, A., Takahashi, T., Nishitoh, H., Morita, K., Takeda, K., Minowa, O., Miyazono, K., Noda, T., & Ichijo, H. (2001). ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis. EMBO reports. [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2015). Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Pathway-dependent Cytoplasmic Translocation of the Orphan Nuclear Receptor NR4A2 Is Required for Oxidative Stress-induced Necrosis. Journal of Biological Chemistry. [Link]

  • Zhang, Y., et al. (2024). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. STAR Protocols. [Link]

  • El-Gamal, M. I., et al. (2015). Aurora B: A new promising therapeutic target in cancer. Journal of Cancer Metastasis and Treatment. [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. [Link]

  • Hidenori, I., et al. (2001). ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis. EMBO reports. [Link]

  • Tang, A., Gao, K., Chu, L., Zhang, R., & Yang, J. (2017). Aurora B Inhibitors as Cancer Therapeutics. Current Medicinal Chemistry. [Link]

  • Sino Biological. (2025). Cell Scratch Assay: Unveiling the Secrets of Cell Migration! Sino Biological. [Link]

  • Bio-protocol. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Bio-protocol. [Link]

  • Tobiume, K., Matsuzawa, A., Takahashi, T., Nishitoh, H., Morita, K., Takeda, K., Minowa, O., Miyazono, K., Noda, T., & Ichijo, H. (2001). ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis. PubMed. [Link]

  • Molecular Devices. (n.d.). Measure cell migration using a simple scratch assay with timelapse live-cell imaging. Molecular Devices. [Link]

  • University of Virginia. (n.d.). Scratch Assay protocol. University of Virginia School of Medicine. [Link]

  • Liu, X., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Xu, C., Liu, Y., & Zhao, G. (2021). The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. Current Medicinal Chemistry. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. [Link]

  • Chemspace. (n.d.). 6-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Chemspace. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Chen, D., et al. (2009). Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780. Molecular Biology of the Cell. [Link]

  • Dar, A. A., et al. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers. [Link]

  • El-Damasy, D. A., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules. [Link]

  • Sudhahar, V., et al. (2020). ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction. Cell Death & Disease. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer. [Link]

  • Dar, A. A., et al. (2008). Aurora Kinases as Anticancer Drug Targets. Clinical Cancer Research. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • ResearchGate. (2024). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. ResearchGate. [Link]

  • Duan, D., et al. (2022). Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells. Frontiers in Pharmacology. [Link]

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. BPS Bioscience. [Link]

  • Bioworld Technology. (n.d.). Thioredoxin Reductase Microplate Assay Kit User Manual. Bioworld Technology. [Link]

  • Axion BioSystems. (n.d.). Scratch Assay Protocol. Axion BioSystems. [Link]

  • Ferrara, N. (2014). VEGF-VEGFR Signals in Health and Disease. Neuron. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Ball, S. G., et al. (2017). Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics. Scientific Reports. [Link]

  • Liu, X., Fang, Y., & Imoukhuede, P. I. (2025). Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function. bioRxiv. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Liu, X., Fang, Y., & Imoukhuede, P. I. (2025). Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function. National Science Foundation Public Access Repository. [Link]

Sources

Foundational

Introduction: The Indolinone Scaffold and the Rationale for a Hierarchical In Vitro Screening Cascade

An In-Depth Technical Guide to the In Vitro Screening of Novel Indolinone Derivatives The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous multi-targeted kin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening of Novel Indolinone Derivatives

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous multi-targeted kinase inhibitors.[1][2] Compounds such as Sunitinib (Sutent®) and SU6668 have demonstrated the therapeutic potential of this chemical class, primarily by targeting the ATP-binding site of various receptor tyrosine kinases (RTKs).[3][4][5] These kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, are critical regulators of tumor growth, angiogenesis, and metastasis.[6][7] Consequently, indolinone derivatives are a major focus in the development of novel anti-cancer agents.[2][8]

Effective drug discovery requires a robust and logical screening strategy to identify the most promising candidates from a library of novel derivatives. An in vitro screening cascade provides a systematic, cost-effective approach to filter compounds based on specific biochemical and cellular activities before advancing to complex in vivo models. This guide outlines a hierarchical, three-tiered screening strategy, designed to first identify biochemically active compounds, then characterize their cellular effects, and finally evaluate their functional impact on cancer-relevant phenotypes. Each stage is built upon the last, ensuring that only the most promising candidates, with validated mechanisms of action, proceed through the pipeline.

Part 1: Primary Screening - Identifying On-Target Biochemical Activity

1.1. The Foundation: Biochemical Kinase Assays

The logical first step in screening kinase inhibitors is to assess their direct interaction with the purified target enzymes. This cell-free approach provides a clean, unambiguous measure of a compound's potency against its intended molecular targets, eliminating confounding variables such as cell membrane permeability, off-target effects, or cellular metabolism. The primary goal is to determine the concentration at which the compound inhibits 50% of the kinase's activity (IC50), a key metric for potency.

Given that indolinone derivatives frequently target ATP-competitive sites on RTKs crucial for angiogenesis, our primary screen will focus on VEGFR-2, PDGFR-β, and c-KIT.[3][9]

Experimental Workflow: Primary Biochemical Screening

G cluster_0 Primary Screening Workflow A Synthesized Indolinone Library B Prepare Assay Plate: - Kinase (VEGFR-2, PDGFR-β, c-KIT) - Substrate (e.g., Poly(Glu,Tyr)) - Test Compound Dilutions A->B Compound Dilution C Initiate Reaction: Add ATP B->C D Incubate at 30°C C->D Kinase Phosphorylates Substrate (ADP is produced) E Terminate Reaction & Deplete Remaining ATP (e.g., ADP-Glo™ Reagent) D->E F Convert ADP to ATP (Kinase Detection Reagent) E->F G Measure Luminescence (Luciferase Reaction) F->G Light output ∝ ADP produced H Data Analysis: Calculate IC50 Values G->H I Identify 'Hit' Compounds (Potent Inhibitors) H->I Select based on potency (e.g., IC50 < 1 µM)

Caption: Workflow for primary biochemical kinase activity screening.

Protocol: Luminescent Kinase Assay (ADP-Glo™ Principle)

This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[10][11]

  • Reagent Preparation : Prepare 5x Kinase Reaction Buffer, ATP, and purified recombinant human kinases (VEGFR-2, PDGFR-β, c-KIT) as per manufacturer guidelines.[12][13] Dilute test compounds to desired concentrations in the appropriate buffer.

  • Assay Plate Setup : In a white 96-well plate, add 5 µL of each test compound dilution. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Kinase Reaction : Add 20 µL of a master mix containing the kinase and its specific substrate (e.g., Poly(Glu,Tyr) 4:1) to each well.[14]

  • Initiation and Incubation : Initiate the reaction by adding 25 µL of ATP solution. Incubate the plate at 30°C for 60 minutes.

  • Termination : Stop the reaction by adding 50 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Generation : Add 100 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Data Presentation: Hypothetical Primary Screening Results
Compound IDVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)c-KIT IC50 (nM)
IND-001152540
IND-002850>10,000>10,000
IND-003250180350
Sunitinib (Control)101220

Compounds with IC50 values < 100 nM (e.g., IND-001) would be prioritized for secondary screening.

Part 2: Secondary Screening - Cellular Activity and Mechanism of Action

Compounds that demonstrate potent biochemical activity must next be evaluated in a more physiologically relevant context. Secondary screening aims to answer critical questions: Can the compound enter the cell? Does it inhibit its target within the cell? Does this on-target activity translate into a desired biological outcome, such as inhibiting cancer cell proliferation?

Assessing Anti-Proliferative Activity

The first step in cellular characterization is to determine if the compounds can inhibit the growth of cancer cells. This is typically measured as the concentration required to inhibit 50% of cell growth (GI50).

Causality Behind Cell Line Selection : The choice of cell lines is critical. We select lines based on their relevance to the kinase targets. Human Umbilical Vein Endothelial Cells (HUVECs) are essential for assessing anti-angiogenic potential, as their proliferation is driven by factors like VEGF.[15] For cancer models, we use cell lines known to have dysregulated RTK signaling, such as the A375 melanoma or Colo205 colon cancer lines, which have been used to test indolinone derivatives like SU6668.[16]

Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[17][18] Metabolically active cells reduce the yellow tetrazolium salt XTT to an orange formazan product, and the amount of color produced is proportional to the number of living cells.[17]

  • Cell Plating : Seed cells (e.g., HUVEC, A375, Colo205) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the "hit" compounds identified in the primary screen. Include vehicle-only and no-cell controls.

  • Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • XTT Reagent Addition : Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well.

  • Incubation and Measurement : Incubate the plate for 4 hours. Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Elucidating the Mechanism of Growth Inhibition

Once a compound shows anti-proliferative effects, we must confirm its mechanism of action. This involves verifying target engagement within the cell and investigating the downstream consequences, such as cell cycle arrest or apoptosis.

Signaling Pathway: RTK Inhibition by Indolinones

G cluster_0 Cellular RTK Signaling & Inhibition GF Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK Binds & Dimerizes P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation PI3K PI3K P_RTK->PI3K RAS RAS P_RTK->RAS Indolinone Indolinone Derivative Indolinone->P_RTK Inhibits AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT Proliferation Cell Proliferation, Survival, Angiogenesis P_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation

Caption: Indolinones inhibit RTK autophosphorylation, blocking downstream pro-survival pathways.

Protocol: Western Blotting for Phospho-Kinase Levels

Western blotting allows for the detection of specific proteins in a cell lysate, making it ideal for confirming that a compound inhibits the phosphorylation of its target kinase.[19][20]

  • Cell Treatment and Lysis : Plate cells and grow to 70-80% confluency. Starve cells (serum-free media) for 12-24 hours, then pre-treat with the test compound for 2 hours. Stimulate with the relevant growth factor (e.g., VEGF or PDGF) for 15 minutes. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) overnight at 4°C. Also, probe separate blots with antibodies for total kinase and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities. A successful inhibitor will show a decrease in the phospho-kinase signal relative to the total kinase, compared to the stimulated vehicle control.

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[23][24] A cytostatic compound will often cause cells to accumulate in a specific phase.

  • Cell Treatment : Plate cells and treat with the test compound at its GI50 concentration for 24-48 hours.

  • Harvest and Fixation : Harvest the cells (including any floating cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[25]

  • Data Acquisition : Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal from at least 10,000 cells.

  • Analysis : Analyze the resulting DNA content histograms using cell cycle analysis software. Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and untreated samples.

Part 3: Tertiary Screening - Assessing Functional Phenotypes

The final stage of in vitro screening evaluates the effect of lead compounds on complex cellular processes that are hallmarks of cancer, particularly those related to angiogenesis. These assays provide crucial insight into the compound's potential to disrupt tumor-supporting mechanisms.

Experimental Workflow: Tertiary Functional Assays

G cluster_0 Tertiary Screening Workflow A Lead Compounds (from Secondary Screen) B Tube Formation Assay A->B C Scratch (Wound Healing) Assay A->C D HUVECs plated on Matrigel™ + Test Compound B->D E Confluent HUVEC monolayer scratched + Test Compound C->E F Incubate 6-18 hours D->F G Incubate 12-24 hours E->G H Image & Quantify: - Tube Length - Branch Points F->H I Image & Quantify: - Wound Area - % Closure G->I J Final Candidate Selection H->J I->J

Caption: Workflow for key anti-angiogenic functional assays.

Endothelial Cell Tube Formation Assay

This assay is a cornerstone for assessing angiogenesis in vitro. It evaluates the ability of endothelial cells (HUVECs) to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract like Matrigel™.[26][27][28]

  • Plate Coating : Thaw Matrigel™ on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel™ and allow it to solidify at 37°C for 30-60 minutes.[29]

  • Cell Seeding : Resuspend HUVECs in media containing the test compound or vehicle control. Seed the cells onto the solidified Matrigel™ at a density of 1.5 x 10^4 cells/well.

  • Incubation : Incubate the plate for 6-18 hours at 37°C. This is a critical time window, as tubes will form and then begin to regress.

  • Imaging and Analysis : Capture images of the tube network using a microscope. Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.

Endothelial Cell Migration (Scratch) Assay

Cell migration is fundamental to the process of new blood vessel formation.[27] The scratch, or wound healing, assay provides a simple and effective method to measure the collective migration of a sheet of cells.[30][31]

  • Create Monolayer : Seed HUVECs in a 24-well plate and grow them to 90-100% confluency.[32]

  • Create Scratch : Using a sterile p200 pipette tip, create a straight "scratch" or cell-free gap through the center of the monolayer.[30][33]

  • Treatment : Gently wash the wells with PBS to remove dislodged cells. Add fresh media containing the test compound or vehicle control. To ensure that closure is due to migration and not proliferation, low-serum media can be used.[31]

  • Imaging : Immediately capture an initial image (T=0) of the scratch. Place the plate in an incubator and capture subsequent images of the same field of view at regular intervals (e.g., every 6-8 hours) for up to 24 hours.[32]

  • Analysis : Measure the area of the cell-free gap at each time point using image analysis software. Calculate the percentage of wound closure over time. An effective anti-migratory compound will significantly slow the rate of closure compared to the vehicle control.

Conclusion: Synthesizing Data for Lead Candidate Selection

The hierarchical screening cascade described in this guide provides a comprehensive framework for the in vitro evaluation of novel indolinone derivatives. By progressing from specific biochemical assays to complex functional endpoints, this strategy ensures a data-driven approach to drug discovery. A successful lead candidate emerging from this pipeline will exhibit:

  • Potent, on-target biochemical activity (low nanomolar IC50 values).

  • Selective anti-proliferative effects in relevant cancer and endothelial cell lines.

  • A confirmed cellular mechanism of action , demonstrated by inhibition of target phosphorylation and induction of cell cycle arrest.

  • Significant inhibition of key functional processes such as angiogenesis and cell migration.

Compounds that satisfy these rigorous criteria possess a strong, scientifically validated rationale for advancement into preclinical in vivo studies, bringing them one step closer to potential clinical application.

References

  • Sunitinib - Wikipedia. Wikipedia. [Link]

  • DRUG NAME: Sunitinib - BC Cancer. (2026, January 1). BC Cancer. [Link]

  • Hoekstra, R., et al. (2001). SU6668, a multitargeted angiogenesis inhibitor. PubMed. [Link]

  • Scaling up automated tube formation assay for targeting tumor angiogenesis. Eurofins Panlabs. [Link]

  • Escudier, B., & Gore, M. (2010). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]

  • What is the mechanism of Sunitinib Malate? (2024, July 17). Patsnap Synapse. [Link]

  • Yamada, Y., et al. (2005). Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. PubMed. [Link]

  • Al-Abd, A. M., et al. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy. [Link]

  • Telford, W. G. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Chemi-Verse™ PDGFRα (D842Y) Kinase Assay Kit. BPS Bioscience. [Link]

  • Choo, H., et al. (2016). Benzylidene-indolinones are effective as multi-targeted kinase inhibitor therapeutics against hepatocellular carcinoma. PMC. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). G Biosciences. [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (2022, August 20). JoVE. [Link]

  • Measure cell migration using a simple scratch assay with timelapse live-cell imaging. Molecular Devices. [Link]

  • Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]

  • Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]

  • Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc.. [Link]

  • Laird, A. D., et al. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. PubMed. [Link]

  • Huang, Z., et al. (2017). Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis. ACS Medicinal Chemistry Letters. [Link]

  • Flow Cytometry Protocol. University of Virginia. [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva. [Link]

  • Scratch Assay protocol. University of California, Irvine. [Link]

  • PDGFR-beta Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2013). SCIRP. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. (2021, August 31). Bentham Science. [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [Link]

  • Krystal, G. W., et al. (2001). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. AACR Journals. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Scratch Assay Protocol. Axion Biosystems. [Link]

  • PDGFRbeta (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. Eurofins Discovery. [Link]

  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Data Sheet - EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • MTT Tetrazolium Assay Concept. NCBI Bookshelf. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Bromo-7-fluoroindolin-2-one

Introduction The oxindole scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The strategic incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-7-fluoroindolin-2-one (also known as 6-Bromo-7-fluoro-2-oxindole) is a novel substituted oxindole derivative poised to be a valuable building block for the synthesis of new chemical entities in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for further functionalization.

Overall Synthetic Scheme

The proposed synthesis is a four-step sequence beginning with the commercially available 3-Bromo-4-fluorotoluene, followed by a final reductive cyclization step to yield the target compound.

Synthetic_Pathway A 3-Bromo-4-fluorotoluene B 3-Bromo-4-fluoro-6-nitrotoluene A->B Step 1 HNO₃, H₂SO₄ C 1-(Bromomethyl)-3-bromo-4-fluoro-6-nitrobenzene B->C Step 2 NBS, AIBN D 2-(4-Bromo-5-fluoro-2-nitrophenyl)acetonitrile C->D Step 3 NaCN, DMSO E 2-(4-Bromo-5-fluoro-2-nitrophenyl)acetic acid D->E Step 4 H₂SO₄, H₂O F 6-Bromo-7-fluoroindolin-2-one E->F Step 5 Pd/C, H₂ (g)

Figure 1: Proposed multi-step synthesis of 6-Bromo-7-fluoroindolin-2-one.

Materials and Reagents

Reagent/MaterialGradePurityComments
3-Bromo-4-fluorotolueneReagent Grade≥98%Starting material[4]
Fuming Nitric Acid (HNO₃)Reagent Grade (≥90%)---Nitrating agent[5]
Concentrated Sulfuric Acid (H₂SO₄)Reagent Grade (98%)---Catalyst and dehydrating agent[5]
N-Bromosuccinimide (NBS)Reagent Grade≥98%Brominating agent
Azobisisobutyronitrile (AIBN)Reagent Grade≥98%Radical initiator
Carbon Tetrachloride (CCl₄)Anhydrous---Solvent (Caution: Toxic)
Sodium Cyanide (NaCN)Reagent Grade≥97%Nucleophile (Caution: Highly Toxic)
Dimethyl Sulfoxide (DMSO)Anhydrous---Solvent
Palladium on Carbon (Pd/C)10% Pd basis---Hydrogenation catalyst[6]
Hydrogen Gas (H₂)High Purity---Reducing agent
Acetic AcidGlacial---Solvent for hydrogenation
Dichloromethane (CH₂Cl₂)ACS Grade---Extraction solvent
Ethyl AcetateACS Grade---Extraction & chromatography solvent
HexanesACS Grade---Chromatography solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade---Drying agent

Detailed Experimental Protocols

PART 1: Synthesis of Key Precursor: 2-(4-Bromo-5-fluoro-2-nitrophenyl)acetic acid

This precursor is synthesized via a four-step sequence from 3-Bromo-4-fluorotoluene.

Step 1: Nitration of 3-Bromo-4-fluorotoluene

  • Rationale: This step introduces the nitro group necessary for the eventual reductive cyclization. The regioselectivity is directed by the existing substituents, with the nitro group adding ortho to the activating methyl group.[5] A mixture of nitric and sulfuric acids is the classic and effective reagent for this transformation.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 15 mL of fuming nitric acid to the sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • In a separate flask, dissolve 20.0 g of 3-Bromo-4-fluorotoluene in 20 mL of dichloromethane.

    • Add the toluene solution to the nitrating mixture dropwise over 45 minutes, maintaining the internal temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor reaction progress by TLC.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-Bromo-4-fluoro-6-nitrotoluene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Radical Bromination of 3-Bromo-4-fluoro-6-nitrotoluene

  • Rationale: This step functionalizes the benzylic position, converting the methyl group into a bromomethyl group, which is an excellent electrophile for the subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is the standard reagent for selective allylic and benzylic bromination.[7]

  • Procedure:

    • To a solution of the crude 3-Bromo-4-fluoro-6-nitrotoluene (from Step 1) in 200 mL of carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

    • Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 4-6 hours. The reaction can be initiated with a heat lamp.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure to yield crude 1-(Bromomethyl)-3-bromo-4-fluoro-6-nitrobenzene.

Step 3: Cyanation of 1-(Bromomethyl)-3-bromo-4-fluoro-6-nitrobenzene

  • Rationale: This step introduces the carbon atom required for the acetic acid side chain. Sodium cyanide displaces the bromide in a classic SN2 reaction to form the corresponding acetonitrile derivative.[7]

  • Procedure:

    • CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood.

    • Dissolve the crude benzyl bromide from Step 2 in 150 mL of anhydrous DMSO.

    • Add sodium cyanide (1.2 equivalents) portion-wise, monitoring for a slight exotherm.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash thoroughly with water and brine to remove DMSO and excess cyanide.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 2-(4-Bromo-5-fluoro-2-nitrophenyl)acetonitrile can be purified by column chromatography (Hexanes/Ethyl Acetate).

Step 4: Hydrolysis of 2-(4-Bromo-5-fluoro-2-nitrophenyl)acetonitrile

  • Rationale: The nitrile is hydrolyzed to a carboxylic acid to furnish the direct precursor for the cyclization step. Acid-catalyzed hydrolysis is effective for nitriles on electron-deficient rings.[8]

  • Procedure:

    • Prepare a solution of 1:1 (v/v) concentrated sulfuric acid and water.

    • Add the purified acetonitrile from Step 3 to the acid solution in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 110-120 °C) for 2-3 hours.

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • The product, 2-(4-Bromo-5-fluoro-2-nitrophenyl)acetic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

PART 2: Reductive Cyclization to 6-Bromo-7-fluoroindolin-2-one

  • Rationale: This is the final, key step. Catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates an intramolecular nucleophilic attack of the newly formed amine onto the carboxylic acid's carbonyl group (lactamization), forming the stable five-membered lactam ring of the oxindole core. This is a clean and efficient method widely used in the synthesis of oxindole derivatives.[9][10][11]

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 2-(4-Bromo-5-fluoro-2-nitrophenyl)acetic acid (from Part 1) in glacial acetic acid or ethanol.

    • Add 10% Pd/C catalyst (5-10% by weight relative to the starting material).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography (Hexanes/Ethyl Acetate) to afford pure 6-Bromo-7-fluoroindolin-2-one .

Laboratory Workflow Diagram

Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis Nitration 1. Nitration (0-5°C, 2h) Workup1 Aqueous Workup & Extraction Nitration->Workup1 Bromination 2. Bromination (Reflux, 4-6h) Workup2 Filtration & Concentration Bromination->Workup2 Cyanation 3. Cyanation (RT, 12-16h) Workup3 Aqueous Workup & Extraction Cyanation->Workup3 Hydrolysis 4. Hydrolysis (Reflux, 2-3h) Workup4 Precipitation & Filtration Hydrolysis->Workup4 Workup1->Bromination Workup2->Cyanation Workup3->Hydrolysis Hydrogenation 5. Reductive Cyclization (H₂, Pd/C, 6-12h) Workup4->Hydrogenation Workup5 Catalyst Filtration & Concentration Hydrogenation->Workup5 Purification Purification (Recrystallization/ Chromatography) Workup5->Purification

Figure 2: Step-by-step laboratory workflow for the synthesis.

Conclusion

This application note details a robust and logical multi-step synthesis for 6-Bromo-7-fluoroindolin-2-one, starting from commercially available materials. Each step is based on well-precedented and high-yielding chemical transformations, providing a reliable pathway for researchers to access this valuable chemical building block. The protocol is designed with both clarity and scientific rigor, offering explanations for key procedural choices to empower researchers in their synthetic endeavors.

References

  • Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Patel, Z. M., et al. (2024). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ProQuest. Available at: [Link]

  • Zeng, D., et al. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243. Available at: [Link]

  • Kukhar, V. P., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Available at: [Link]

  • Elsinghorst, P. W., et al. (2009). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Cipla Limited. (2003). A process for the preparation of oxindole derivatives. Google Patents (WO2003099198A2).
  • Kumar, A., et al. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. ChemRxiv. Available at: [Link]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3123. Available at: [Link]

  • Wang, H., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Nature Communications, 15(1), 1-11. Available at: [Link]

  • Zhang, Y., et al. (2024). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition. Available at: [Link]

  • Marvel, C. S., & Hiers, G. S. (1925). p-NITROPHENYLACETIC ACID. Organic Syntheses, 5, 85. Available at: [Link]

Sources

Application

Application Note: Utilizing 6-Bromo-7-fluoroindolin-2-one in Kinase Inhibitor Screening and Assay Workflows

Executive Summary The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in targeted oncology, renowned for its ability to act as an ATP-mimetic in the active sites of protein kinases[1]. 6-Bromo-7-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in targeted oncology, renowned for its ability to act as an ATP-mimetic in the active sites of protein kinases[1]. 6-Bromo-7-fluoroindolin-2-one (CAS: 1415580-09-4) is a highly specialized building block that contains dual halogenation vectors, making it an ideal candidate for both direct fragment-based drug discovery (FBDD)[2] and as a precursor for synthesizing potent multikinase inhibitors[3].

This technical guide details the mechanistic rationale and provides self-validating protocols for deploying this compound across biochemical kinase assay pipelines.

Mechanistic Rationale & Structural Vectors

To effectively assay an oxindole like 6-bromo-7-fluoroindolin-2-one, one must first understand how it interacts with the kinase domain.

  • Hinge Region Binding: The core lactam (N-H and C=O) forms critical, bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2, or analogous residues in VEGFR/FGFR)[4].

  • Electronic Tuning via C7-Fluorine: The highly electronegative fluorine atom increases the acidity of the lactam N-H, strengthening the hydrogen bond donor capacity. Furthermore, it enhances the overall lipophilicity and membrane permeability of downstream analogs.

  • Expansion Vectors (C3 & C6): The C6-bromine serves as a prime cross-coupling vector (e.g., Suzuki-Miyaura) to probe the deep hydrophobic pocket[5]. The C3 position acts as a natural nucleophile for Knoevenagel condensations to build out toward the solvent-exposed gatekeeper region[6].

G C 6-Bromo-7-fluoroindolin-2-one H Lactam Core (N-H, C=O) Hinge Region Binders C->H ATP Mimetic Br C6-Bromine Hydrophobic Pocket Vector C->Br Structural Extension F C7-Fluorine Lipophilicity & pKa Modulator C->F Electronic Tuning C3 C3-Position Solvent-Exposed Channel Vector C->C3 Knoevenagel Condensation

Figure 1. Structural pharmacophore vectors of 6-Bromo-7-fluoroindolin-2-one for kinase targeting.

Experimental Workflow Design

Because 6-bromo-7-fluoroindolin-2-one is a small fragment (MW: 230.03)[5], testing the bare scaffold directly in a standard functional biochemical assay (like ADP-Glo) will likely yield minimal apparent inhibition due to its low molecular weight and correspondingly low inherent binding affinity (


 typically in the high 

range)[7].

Therefore, experimental workflows must be bifurcated:

  • Direct physical interaction screening using Differential Scanning Fluorimetry (DSF) for the bare fragment.

  • Functional enzymatic screening after structural derivatization.

Workflow N1 Phase 1: Fragment Screening (DSF / SPR) N2 Phase 2: Scaffold Derivatization (C3 Condensation) N1->N2 Validate Core Binding N3 Phase 3: Enzymatic Assay (ADP-Glo / TR-FRET) N2->N3 Synthesize Library N4 Phase 4: Hit-to-Lead SAR & Profiling N3->N4 Calculate IC50

Figure 2. Step-by-step analytical workflow from bare oxindole fragment to mature inhibitor.

Protocol A: Fragment Screening via Differential Scanning Fluorimetry (DSF)

Objective: Validate that the bare 6-bromo-7-fluoroindolin-2-one scaffold physically binds to the target kinase active site prior to resource-intensive synthetic derivatization[2].

Expertise & Experience Insights:

Fragments require screening at very high concentrations (0.5 – 2.0 mM). Because of the halogens, 6-bromo-7-fluoroindolin-2-one exhibits high hydrophobicity. To prevent false positives resulting from compound aggregation (which sequesters proteins), the inclusion of a mild detergent (0.01% Triton X-100) is strictly necessary.

Method (Step-by-Step):
  • Buffer Preparation: Prepare assay buffer consisting of 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP, and 0.01% (v/v) Triton X-100.

  • Protein-Dye Mix: Dilute the recombinant kinase domain to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Plating: In a 384-well PCR plate, dispense 6-bromo-7-fluoroindolin-2-one from a 100 mM DMSO stock to achieve final assay concentrations of 0.5 mM, 1.0 mM, and 2.0 mM.

    • Self-Validating Step: Ensure all wells (including negative controls) contain exactly 2% final DMSO. High DMSO concentrations intrinsically destabilize kinases; mismatched DMSO levels will ruin the

      
       calculation.
      
  • Reaction: Add 20 µL of the Protein-Dye mix to the pre-plated compound wells. Centrifuge at 1,000 x g for 1 minute to remove bubbles.

  • Thermal Denaturation: Run the plate in a qPCR instrument. Apply a temperature gradient from 25 °C to 95 °C at a ramp rate of 0.05 °C/sec. Monitor fluorescence using the FRET/SYPRO channel (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the first derivative of the melt curve to define the

    
    . A shift (
    
    
    
    ) of
    
    
    relative to the DMSO-only control validates the fragment's binding capability.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC₅₀ of mature molecules synthesized from the 6-bromo-7-fluoroindolin-2-one scaffold[6]. Once functionalized at the C3 or C6 position, the binding affinity will leap into the nanomolar spectrum[3].

Expertise & Experience Insights:

Because oxindoles act as ATP-competitive inhibitors[1], the concentration of ATP in your assay is the most critical variable. Performing the assay precisely at the apparent


 for ATP ensures the assay is highly sensitive to competitive inhibitors while retaining a robust signal-to-background ratio.
Method (Step-by-Step):
  • Assay Reagent Setup: Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. (Note: BSA minimizes nonspecific absorption of the lipophilic oxindole to the microplate walls).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the derivatized 6-bromo-7-fluoroindolin-2-one compounds in 100% DMSO. Transfer via acoustic liquid handling (e.g., Echo) to a 384-well white solid-bottom plate (final DMSO = 1%).

  • Enzyme-Substrate Mix: Add 2 µL of the Kinase + Substrate mixture (e.g., Poly(Glu,Tyr) for tyrosine kinases) per well. Incubate at room temperature for 15 minutes to allow for pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 2 µL of ATP solution (prepared at 2x the pre-determined

    
     value). Seal and incubate for 60 minutes at 25 °C.
    
    • Self-Validating Step: Include Reference Control wells with Staurosporine (10 µM) to define 100% inhibition (background), and DMSO-only wells to define 0% inhibition (max signal). Calculate the Z'-factor; a run is only valid if

      
      .
      
  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to effectively halt the kinase reaction and deplete all unconsumed ATP.

  • Luminescence Readout: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back into ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes, then measure luminescence on a multimode plate reader.

Data Presentation & Interpretation

Quantitative representation of the assay results is essential for Structure-Activity Relationship (SAR) mapping. Group data chronologically by fragment validation, followed by the enzymatic potency of the resulting derivatives.

Table 1: Representative Multi-Assay Analytical Output

Compound IDScaffold VectorDSF

(°C)
ATP-Competitive IC₅₀ (nM)Ligand Efficiency (LE)Z'-Factor
6-Br-7-F-Indolin-2-one Bare Scaffold+ 2.1> 100,0000.310.82
Derivative A C3-Pyrrole+ 6.54500.360.79
Derivative B C6-Aryl Suzuki+ 8.21200.380.85
Sunitinib Positive Control+ 11.415N/A0.81

Interpretation Note: The bare scaffold (first row) shows expected high IC₅₀ values but registers a clear thermal shift, proving it sits successfully within the hinge region. Derivatives validate the hit-to-lead expansion strategies.

References

  • Title: Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Fragment-Based de Novo Ligand Design by Multiobjective Evolutionary Optimization Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]

  • Title: Quinazoline-oxindole hybrids as angiokinase inhibitors and anticancer agents: Design, synthesis, biological evaluation, and molecular docking studies Source: PubMed URL: [Link]

  • Title: Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors Source: PMC (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging Source: bioRxiv URL: [Link]

Sources

Method

Application Note: Cytotoxicity and Proliferation Profiling of 6-Bromo-7-fluoroindolin-2-one Using the MTT Assay

Executive Summary The evaluation of cellular viability is a foundational step in early-stage drug discovery. This application note outlines the authoritative framework for evaluating the anti-proliferative and cytotoxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of cellular viability is a foundational step in early-stage drug discovery. This application note outlines the authoritative framework for evaluating the anti-proliferative and cytotoxic effects of the synthetic intermediate 6-Bromo-7-fluoroindolin-2-one using the colorimetric MTT assay. By establishing a self-validating experimental protocol, this guide details the causality behind solvent selection, optical configurations, and cellular mechanics, ensuring maximum data integrity for researchers and drug development professionals.

Molecular Context: The Indolin-2-one Scaffold

6-Bromo-7-fluoroindolin-2-one (CAS: 1415580-09-4; Molecular Weight: 230.03) is a halogenated derivative of the indolin-2-one (oxindole) family[1]. Indolin-2-ones are globally recognized as "privileged scaffolds" in medicinal chemistry due to their ability to occupy the ATP-binding pockets of various oncogenic protein kinases, such as VEGFR, FGFR, and CDKs[2][3].

Given the potent biological activity of highly substituted indolin-2-ones, assessing the baseline cytotoxicity of 6-bromo-7-fluoroindolin-2-one is critical. Halogenation (bromine and fluorine) significantly increases the lipophilicity of the molecule, heavily influencing the choice of solvent systems (like dimethyl sulfoxide, DMSO) utilized in in vitro assays[4].

Mechanistic Causality: Cellular Viability & Formazan Conversion

The 5 measures cellular metabolic activity as a direct proxy for cell viability and proliferation[5]. The principle relies on the ability of viable cells to reduce the yellow, water-soluble tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble, purple formazan product[6].

This reduction is actively driven by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) located within the mitochondria of metabolically active cells[7]. When cancer cells are treated with a cytotoxic indolin-2-one derivative, the resulting kinase inhibition and subsequent apoptosis directly downregulate NAD(P)H production, halting formazan conversion[3].

Mechanism Scaffold 6-Bromo-7-fluoroindolin-2-one Target Protein Kinases (e.g., VEGFR, CDK) Scaffold->Target Competitive Inhibition Metabolism NAD(P)H-dependent Oxidoreductases Target->Metabolism Downregulates viability Substrate MTT Substrate (Yellow Tetrazolium) Metabolism->Substrate Enzymatic Reduction Product Formazan Crystals (Purple, Insoluble) Substrate->Product Chemical Conversion

Caption: Mechanism of action linking indolin-2-one kinase inhibition to the MTT metabolic reduction pathway.

Assay Design: Ensuring a Self-Validating System

To guarantee trustworthiness and reproducibility, the protocol must be designed as a self-validating system. The following mechanistic choices are mandatory:

  • Vehicle Control Causality: 6-Bromo-7-fluoroindolin-2-one is highly hydrophobic. It must be dissolved in 100% DMSO as a master stock. However, DMSO itself is cytotoxic. The final well concentration of DMSO must strictly remain

    
    0.5% (v/v)[4]. A vehicle control containing the exact same DMSO concentration—without the drug—must be run to isolate the compound's true cytotoxic effect from solvent-induced stress.
    
  • Dual-Wavelength Spectrophotometry: Formazan absorbance is read between 550 and 600 nm (typically 570 nm)[5][8]. However, cell debris and microscopic scratches on the 96-well plate plastic cause background light scattering. A reference wavelength of 630 nm must be read and subtracted (OD_570 - OD_630) to mathematically eliminate this physical artifact[6][8].

  • Edge Effect Mitigation: Evaporation rates are highest in the perimeter wells of a 96-well microplate, which alters drug concentrations and pH over a 72-hour incubation[9]. These edge wells must only be filled with sterile Phosphate-Buffered Saline (PBS), leaving the inner 60 wells for experimental data.

Experimental Protocol

The following workflow details the standardized methodology for treating adherent carcinoma cell lines (e.g., HepG2 or MCF-7) with 6-Bromo-7-fluoroindolin-2-one.

ProtocolWorkflow Seed 1. Cell Seeding (96-well plate) Dose 2. Compound Dosing (24-72h Incubation) Seed->Dose MTT 3. MTT Addition (1-4h at 37°C) Dose->MTT Dissolve 4. Solubilization (DMSO) MTT->Dissolve Read 5. Absorbance Read (570nm / 630nm) Dissolve->Read

Caption: Step-by-step MTT assay experimental workflow for small-molecule drug screening.

Step 1: Reagent Preparation
  • Compound Stock: Dissolve 6-Bromo-7-fluoroindolin-2-one in 100% molecular-biology grade DMSO to create a 20 mM master stock. Store aliquots at -20°C.

  • MTT Solution: Dissolve MTT powder in sterile DPBS (pH 7.4) to a concentration of 5 mg/mL[6][7]. Filter-sterilize through a 0.2 µm filter into a light-protected container (MTT is photosensitive). Store at 4°C.

Step 2: Cell Seeding
  • Harvest log-phase cells and adjust the suspension to a density of

    
     cells/mL in complete culture medium (e.g., DMEM + 10% FBS).
    
  • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom tissue culture plate[5].

  • Fill the outer 36 perimeter wells with 100 µL of sterile PBS.

  • Incubate the plate overnight (18-24 hours) at 37°C with 5% CO₂ to allow cells to adhere and resume logarithmic growth.

Step 3: Compound Treatment
  • Prepare serial dilutions of 6-Bromo-7-fluoroindolin-2-one in complete culture media. (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure final DMSO concentration is equalized across all doses.

  • Aspirate the old media from the adherent cells carefully to prevent detaching the monolayer.

  • Add 100 µL of the drug-containing media to the respective wells in triplicate.

  • Include necessary controls: Vehicle Control (Media + matched DMSO %), Positive Control (e.g., Indirubin or Doxorubicin), and Blank (Media only, no cells).

  • Incubate for the required exposure period (usually 48 or 72 hours)[10].

Step 4: MTT Labeling and Solubilization
  • After the compound exposure period, carefully add 10 µL of the 5 mg/mL MTT labeling solution directly to each well (achieving a final concentration of roughly 0.45 mg/mL)[8].

  • Incubate the plates in the dark for 2 to 4 hours at 37°C[7][8]. During this time, functional mitochondrial enzymes will convert the MTT into intracellular purple formazan crystals.

  • Carefully aspirate the culture medium/MTT solution from each well without disturbing the needle-like formazan crystals at the bottom.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals[2][10].

  • Place the plate on an orbital shaker for 15 minutes at room temperature, ensuring uniform color distribution[6].

Step 5: Data Acquisition
  • Measure the optical density (OD) using a multi-well spectrophotometer.

  • Set the primary detection wavelength to 570 nm and the background reference wavelength to 630 nm[6][8].

  • Calculate True Absorbance:

    
    .
    

Quantitative Data Interpretation

Cell viability is calculated relative to the vehicle-treated control cells. A representative dataset demonstrating the hypothetical concentration-dependent cytotoxicity of 6-Bromo-7-fluoroindolin-2-one is provided below.

Formula: % Viability =[(Mean OD_{True, Treated} - Mean OD_{True, Blank}) / (Mean OD_{True, Vehicle} - Mean OD_{True, Blank})] x 100

Treatment GroupConcentration (µM)Mean Absorbance (OD₅₇₀ - OD₆₃₀)Calculated Cell Viability (%)Standard Deviation (±)
Blank (Media Only)N/A0.0420.0%0.003
Vehicle Control (DMSO)0.5% v/v0.985100.0%4.2%
6-Bromo-7-fluoroindolin-2-one1.00.92093.1%3.8%
6-Bromo-7-fluoroindolin-2-one10.00.76576.6%5.1%
6-Bromo-7-fluoroindolin-2-one25.00.51249.8%2.9%
6-Bromo-7-fluoroindolin-2-one50.00.28025.2%3.4%
Positive Control (Indirubin)10.00.31528.9%2.5%

Note: The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting the Log(concentration) against the calculated % cell viability using non-linear regression analysis. In this representative set, the IC₅₀ is approximately 25 µM.

References

1.5 2. 7 3. 9 4. 6 5.8 6.2 7.1 8.10 9.4 10.3

Sources

Application

Application Note: Preclinical Evaluation of 6-Bromo-7-fluoroindolin-2-one Derivatives in Cancer Cell Lines

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Field: Small Molecule Kinase Inhibition, Oncology, and Medicinal Chemistry Scientific Rationale: The Oxindole Pharmacophore The in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Field: Small Molecule Kinase Inhibition, Oncology, and Medicinal Chemistry

Scientific Rationale: The Oxindole Pharmacophore

The indolin-2-one (oxindole) scaffold is a privileged, historically proven pharmacophore in oncology, serving as the ATP-competitive core of multiple FDA-approved multi-target receptor tyrosine kinase (RTK) inhibitors, including Sunitinib and Nintedanib[1]. Within this chemical class, 6-Bromo-7-fluoroindolin-2-one (CAS: 1415580-09-4) has emerged as a high-value building block for generating next-generation targeted cancer therapeutics[2],[3].

As a Senior Application Scientist, I emphasize that the raw scaffold itself is rarely applied directly to cells; rather, it is synthesized into a library of derivatives. The structural causality for utilizing this specific building block is twofold:

  • The 7-Fluoro Substitution: The highly electronegative fluorine atom increases the lipophilicity of the molecule and modulates the pKa of the lactam N–H bond. This thermodynamically strengthens the hydrogen-bonding interactions with conserved hinge region residues (such as Glu917 and Cys919 in VEGFR2) within the ATP-binding pocket[4].

  • The 6-Bromo Substitution: Halogenation at the 6-position provides an ideal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). This allows medicinal chemists to rapidly project bulky, functionalized moieties deep into the hydrophobic pockets of the kinase[4],[5].

Workflow A 6-Bromo-7-fluoroindolin-2-one (CAS: 1415580-09-4) B Palladium-Catalyzed Cross-Coupling (Lead Generation) A->B Synthesis C In Vitro Cell Viability (HUVEC & HCT116) B->C Screening D Target Engagement (p-VEGFR2 Western Blot) C->D IC50 Validated E Mechanism of Action (Cell Cycle/Apoptosis) D->E On-Target Hit

Caption: Workflow from 6-bromo-7-fluoroindolin-2-one synthesis to biological validation.

Experimental Protocols

To accurately assess the anticancer efficacy of newly synthesized 6-bromo-7-fluoroindolin-2-one derivatives, workflows must isolate true target inhibition from non-specific chemical cytotoxicity. The following protocols establish a robust, self-validating preclinical pipeline.

Protocol 1: High-Throughput Cell Viability & Proliferation Assay

Because indolin-2-ones typically block the downstream signaling pathways that drive proliferation and migration (such as VEGF and PDGF)[6], we evaluate derivatives across two distinct models: HUVEC (Human Umbilical Vein Endothelial Cells) to map anti-angiogenic potency, and HCT116 (Colorectal Carcinoma) or MCF7 (Breast Cancer) to measure direct antiproliferative activity[5],[4].

Causality in Assay Selection: Instead of a standard MTT assay, utilize an ATP-luminescent assay (e.g., CellTiter-Glo®). MTT relies on mitochondrial reductases, which can be transiently and artificially perturbed by kinase stress signals, yielding false viability shifts. ATP quantification ensures a strictly linear correlation with viable cellular biomass.

Methodology:

  • Seed HUVEC (3,000 cells/well) and HCT116 (5,000 cells/well) into opaque 96-well plates. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Prepare an 8-point serial dilution of the oxindole derivatives (0.1 nM to 50 µM) in culture media.

  • Treat cells for 72 hours.

  • Lyse cells using the ATP-luminescent reagent for 10 minutes on an orbital shaker.

  • Record luminescence using a standard microplate reader.

System Self-Validation: Include a Positive Control (Sunitinib at 1 µM) and a Vehicle Control (0.1% DMSO) . If the DMSO vehicle induces >10% cytotoxicity relative to untreated media, the assay's dynamic range is compromised, and the master stock concentration must be adjusted. True hits must demonstrate dose-dependent inhibition parallel to the positive control.

Protocol 2: Target Engagement via Western Blotting

A sub-micromolar IC50 in Protocol 1 is meaningless if the compound achieves it by off-target toxicity. Target engagement must be verified by evaluating the phosphorylation state of the receptor[4].

Methodology:

  • Starve HCT116 cells in serum-free media for 12 hours, then pretreat with the IC80 concentration of the derivative for 2 hours.

  • Stimulate the cells with 50 ng/mL VEGF ligand for 10 minutes.

  • Wash cells with ice-cold PBS and immediately lyse in RIPA buffer.

    • Critical Causality: The lysis buffer must be supplemented with sodium orthovanadate and NaF. Intrinsic cellular phosphatases remain highly active upon lysis and will strip the fragile phospho-tyrosine signals (e.g., Tyr1175 on VEGFR2) within seconds if not aggressively inhibited.

  • Resolve 30 µg of lysate on an 8% SDS-PAGE gel, transfer to a PVDF membrane, and block.

  • Probe simultaneously for p-VEGFR2 and downstream p-ERK1/2 .

System Self-Validation: The experiment must probe for Total VEGFR2 and Total ERK alongside the phosphorylated targets. If p-VEGFR2 diminishes but Total-VEGFR2 also drops, the compound is inducing rapid receptor degradation or global translation inhibition—not competitive kinase inhibition. Validated target engagement requires stable total protein bands alongside a dose-dependent reduction in the phosphorylated band.

Signaling L VEGF / PDGF Ligands R Receptor Tyrosine Kinase (VEGFR2 / PDGFR) L->R Activates P PLC-gamma / PKC Pathway R->P Phosphorylates I Indolin-2-one Derivative (ATP-Competitive) I->R Blocks ATP Hinge M MEK1/2 Kinase P->M Activates E ERK1/2 (Cell Proliferation) M->E Tumor Growth

Caption: ATP-competitive inhibition of RTK signaling pathways by oxindole derivatives.

Protocol 3: Mechanism of Action (Cell Cycle & Apoptosis)

Inhibition of RTKs and downstream signaling by indolin-2-ones typically halts cell progression, inducing G0/G1 cell cycle arrest, followed by mitochondrial apoptosis[4],[6].

Methodology:

  • Treat cells with the derivative at 2× IC50 for 48 hours.

  • Harvest cells (including floating dead cells in the media) and wash with Annexin-binding buffer.

  • Co-stain the cellular suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via Flow Cytometry (minimum 10,000 events per condition).

System Self-Validation: This double-staining technique creates a mathematically self-validating 4-quadrant map. Annexin V targets externalized phosphatidylserine (an early apoptotic event), while PI cannot cross intact cell membranes. This accurately segregates true drug-induced Early Apoptosis (Annexin+/PI-) from non-specific mechanical Necrosis (Annexin-/PI+).

Quantitative Data Presentation

Data should be synthesized to highlight the contrast between the inert chemical building block and its pharmacologically active synthetic derivatives.

CompoundHUVEC Viability (IC50, µM)HCT116 Viability (IC50, µM)p-VEGFR2 InhibitionCell Cycle Profile
6-Bromo-7-fluoroindolin-2-one (Raw Scaffold)> 50.00> 50.00None ObservedNormal Cycling
Representative Cross-Coupled Derivative 0.08 ± 0.021.20 ± 0.15Strong (>90% reduction)G0/G1 Arrest
Sunitinib (Positive Control)0.04 ± 0.013.50 ± 0.40Strong (>95% reduction)G0/G1 Arrest

Note: The raw building block lacks the necessary molecular volume and hydrogen bond diversity to competitively displace ATP. It remains biologically inert until structurally elaborated[4].

References

Sources

Method

Application Notes and Protocols for the Synthesis of 6-Bromo-7-fluoroindolin-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of Indolin-2-one The indolin-2-one (or oxindole) core is a prominent heterocyclic scaffold in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Indolin-2-one

The indolin-2-one (or oxindole) core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its rigid, planar structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Notably, 3-substituted indolin-2-ones have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2]

The strategic incorporation of halogen atoms, specifically bromine and fluorine, onto the indolin-2-one ring system significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom at the 7-position can enhance metabolic stability and alter the acidity of the N-H proton, while the bromine atom at the 6-position provides a handle for further synthetic modifications (e.g., cross-coupling reactions) and can contribute to binding affinity through halogen bonding. This guide provides detailed synthetic strategies and protocols for preparing the core 6-Bromo-7-fluoroindolin-2-one structure and for generating a library of diverse analogs through functionalization at the C3 and N1 positions.

PART 1: Synthesis of the 6-Bromo-7-fluoroindolin-2-one Core

Two primary retrosynthetic strategies are presented for the construction of the target indolin-2-one core. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Strategy A: Late-Stage Bromination of 7-Fluoroindolin-2-one

This approach involves the synthesis of the 7-fluoroindolin-2-one intermediate followed by a regioselective electrophilic bromination. This is often a high-yielding and straightforward method.

Workflow for Strategy A

A 2-Fluoro-6-nitro-toluene B 2-Fluoro-6-nitro-benzaldehyde A->B Oxidation C Ethyl 2-cyano-3-(2-fluoro-6-nitrophenyl)acrylate B->C Knoevenagel Condensation D 7-Fluoroindolin-2-one C->D Reductive Cyclization E 6-Bromo-7-fluoroindolin-2-one D->E Electrophilic Bromination (NBS)

Caption: Synthetic workflow for Strategy A.

Protocol 1: Synthesis of 7-Fluoroindolin-2-one (via Reductive Cyclization)

This protocol is adapted from established methods for synthesizing substituted indolin-2-ones from corresponding nitrophenyl derivatives.

  • Oxidation of 2-Fluoro-6-nitrotoluene: Oxidize 2-fluoro-6-nitrotoluene to 2-fluoro-6-nitrobenzaldehyde using a suitable oxidizing agent such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN).

  • Knoevenagel Condensation:

    • To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product, ethyl 2-cyano-3-(2-fluoro-6-nitrophenyl)acrylate, by filtration. Wash with cold ethanol.

    • Rationale: The Knoevenagel condensation is a reliable method for C-C bond formation, driven by the acidity of the α-protons of ethyl cyanoacetate and catalyzed by a mild base like piperidine.[3][4]

  • Reductive Cyclization:

    • Suspend the acrylate product (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (4-5 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux for 4-6 hours. The reaction involves the reduction of the nitro group to an amine and the simultaneous reduction of the double bond, followed by intramolecular cyclization to form the lactam ring.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 7-fluoroindolin-2-one. Purify by column chromatography or recrystallization.

Protocol 2: Electrophilic Bromination of 7-Fluoroindolin-2-one

  • Reaction Setup: Dissolve 7-fluoroindolin-2-one (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

    • Rationale: NBS is a convenient and selective source of electrophilic bromine (Br+).[5] The electron-donating nature of the aromatic ring of the indolin-2-one, activated by the amide nitrogen, directs the bromination. The fluorine at C7 is a deactivating group, and the amide is ortho, para-directing, leading to preferential bromination at the C6 position, which is para to the nitrogen.

  • Reaction Monitoring and Workup:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol to remove any unreacted NBS and succinimide byproduct.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Bromo-7-fluoroindolin-2-one.[6]

Strategy B: Reduction of 6-Bromo-7-fluoroisatin

This route is highly efficient if the corresponding isatin (indoline-2,3-dione) is commercially available or easily synthesized. 6-Bromo-7-fluoroindoline-2,3-dione is available from commercial suppliers.[7]

Protocol 3: Reduction of 6-Bromo-7-fluoroindoline-2,3-dione

This protocol employs a modified Wolff-Kishner reduction, which is effective for the deoxygenation of the C3-carbonyl of isatins.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-Bromo-7-fluoroindoline-2,3-dione (1.0 eq) and diethylene glycol as the solvent.

  • Hydrazone Formation: Add hydrazine hydrate (3.0 eq) to the suspension. Heat the mixture to 120-130 °C for 1-2 hours. During this time, the C3-carbonyl will react to form a hydrazone intermediate, and nitrogen gas may be evolved.

  • Reduction: Add potassium hydroxide (KOH) pellets (3.0 eq) to the reaction mixture. Increase the temperature to 190-200 °C and maintain for 3-4 hours, allowing water and excess hydrazine to distill off.

    • Rationale: Under strong basic conditions and high temperature, the hydrazone intermediate is deprotonated and rearranges with the loss of nitrogen gas to form a carbanion, which is then protonated by the solvent to yield the methylene group at the C3 position.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the mixture to pH ~2-3 with concentrated hydrochloric acid (HCl).

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Dry the crude product and purify by column chromatography or recrystallization to yield 6-Bromo-7-fluoroindolin-2-one.

StrategyStarting MaterialKey StepsAdvantagesDisadvantages
A 2-Fluoro-6-nitrotolueneKnoevenagel Condensation, Reductive Cyclization, Electrophilic BrominationModular; allows for synthesis of other 7-fluoroindolin-2-one analogs.Multi-step process with potential for lower overall yield.
B 6-Bromo-7-fluoroindoline-2,3-dioneWolff-Kishner ReductionHigh-yielding, single-step conversion from a commercially available advanced intermediate.Relies on the commercial availability of the starting isatin; harsh reaction conditions.

PART 2: Synthesis of 6-Bromo-7-fluoroindolin-2-one Analogs

The synthesized core structure can be readily derivatized at two key positions: the C3-methylene group and the N1-amide position, allowing for the generation of a diverse chemical library for screening.

C3-Position Functionalization via Knoevenagel Condensation

The most common method for introducing diversity at the C3 position is the Knoevenagel condensation with a variety of aldehydes and ketones. This reaction creates an exocyclic double bond at the C3 position.[8][9]

Mechanism of Knoevenagel Condensation

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A 6-Bromo-7-fluoroindolin-2-one B Enolate Intermediate A->B C Aldehyde (R-CHO) B->C Attack on carbonyl Base Base (e.g., Piperidine) Base->A Deprotonation D Aldol Adduct C->D E Final Product (3-Alkylideneindolin-2-one) D->E - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Protocol 4: General Procedure for C3-Alkylation/Arylation

  • Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-7-fluoroindolin-2-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Catalysis: Add a catalytic amount of a base. Piperidine (0.1 eq) is commonly used. Alternatively, boric acid can be an effective and mild catalyst.[10]

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

    • Rationale: The base deprotonates the acidic C3-methylene protons of the indolin-2-one to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde/ketone. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to form the thermodynamically stable α,β-unsaturated product.[11][12]

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold solvent (e.g., ethanol) to remove unreacted starting materials and catalyst.

    • Dry the product under vacuum. If necessary, purify further by column chromatography or recrystallization.

Table of Representative Aldehydes for Analog Synthesis

AldehydeResulting C3-SubstituentPotential Pharmacological Relevance
BenzaldehydeBenzylideneCore structure for many kinase inhibitors
4-Methoxybenzaldehyde4-MethoxybenzylideneModulates electronics and solubility
Pyrrole-2-carboxaldehyde(Pyrrol-2-yl)methylideneHeterocyclic motifs often enhance binding[8]
Indole-3-carboxaldehyde(Indol-3-yl)methylideneCan mimic interactions of natural ligands
4-(Dimethylamino)benzaldehyde4-(Dimethylamino)benzylideneElectron-donating group, potential for H-bonding
N1-Position Functionalization via N-Alkylation/Acylation

Introducing substituents on the amide nitrogen can modulate the compound's polarity, solubility, and ability to act as a hydrogen bond donor.

Protocol 5: General Procedure for N-Alkylation

  • Deprotonation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-7-fluoroindolin-2-one (1.0 eq) in anhydrous DMF or THF.

    • Cool the solution to 0 °C. Carefully add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

    • Rationale: The amide proton of the indolin-2-one is weakly acidic and requires a strong base for complete deprotonation to form the corresponding sodium salt. NaH is ideal as the only byproduct is hydrogen gas.[13]

  • Alkylation:

    • Cool the mixture back to 0 °C. Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate) (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated analog.

References

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Available at: [Link]

  • Gopalaiah, K., & Tiwari, A. (n.d.). Synthesis of pharmaceutically relevant (E)‐3‐alkylideneindolin‐2‐one products. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis methods of 3-alkylideneindolin-2-ones. 1-2 was two-steps... ResearchGate. Available at: [Link]

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Available at: [Link]

  • MDPI. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • SpringerLink. (n.d.). Advancing 6-bromo-7-[. Available at: https://link.springer.com/article/10.1186/s41181-023-00213-9
  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • MDPI. (2021, December 24). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available at: [Link]

  • ResearchGate. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

  • MDPI. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Available at: [Link]

  • Dovepress. (2014, October 13). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-. Available at: [Link]

  • PMC. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Available at: [Link]

  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Available at: [Link]

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-Bromo-7-fluoroindolin-2-one

Abstract 6-Bromo-7-fluoroindolin-2-one is a halogenated heterocyclic compound of interest as a potential building block in pharmaceutical synthesis and drug discovery. Its biological activity and chemical reactivity are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Bromo-7-fluoroindolin-2-one is a halogenated heterocyclic compound of interest as a potential building block in pharmaceutical synthesis and drug discovery. Its biological activity and chemical reactivity are intrinsically linked to its precise molecular structure and purity. Therefore, rigorous analytical characterization is imperative. This application note provides a comprehensive guide to the essential analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound. We present detailed protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices and providing a framework for a self-validating analytical workflow.

Introduction: The Analytical Imperative

The precise arrangement of the bromine and fluorine atoms on the indolinone scaffold dictates the molecule's physicochemical properties, including its reactivity, lipophilicity, and potential interactions with biological targets. An incorrect structural assignment or the presence of unidentified impurities can lead to erroneous biological data and compromise drug development efforts. A multi-technique analytical approach is therefore not just recommended but essential for generating a complete and reliable data package for a Certificate of Analysis (CoA).[1]

This guide outlines a logical workflow, beginning with the confirmation of the molecular structure and culminating in the assessment of its purity.

Overall Analytical Workflow

A robust characterization strategy integrates data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Definitive & Advanced Characterization NMR NMR Spectroscopy (1H, 13C, 19F) Confirms Connectivity & Environment HPLC HPLC-UV Quantifies Purity & Detects Impurities NMR->HPLC Identity Confirmed Final_Report Comprehensive Certificate of Analysis (CoA) NMR->Final_Report MS Mass Spectrometry (LC-MS) Confirms Molecular Weight & Elemental Composition (Br) MS->HPLC Identity Confirmed MS->Final_Report XRAY Single Crystal X-Ray (Optional) Provides Absolute 3D Structure HPLC->XRAY Purity Assessed HPLC->Final_Report XRAY->Final_Report Raw_Material Synthesized 6-Bromo-7-fluoroindolin-2-one Raw_Material->NMR Raw_Material->MS Data_Integration NMR_Data NMR Spectroscopy ¹H, ¹³C, ¹⁹F Spectra Confirms: - Atomic Connectivity - H-F & C-F Coupling Conclusion Final Conclusion Structure Verified & Purity Confirmed NMR_Data->Conclusion:f0 Consistent MS_Data Mass Spectrometry Accurate Mass & Isotopic Pattern Confirms: - Molecular Weight - Presence of one Br atom MS_Data->Conclusion:f0 Consistent HPLC_Data HPLC-UV Chromatogram & Peak Areas Confirms: - Purity (%) - Impurity Profile HPLC_Data->Conclusion:f0 Consistent

Sources

Method

Cell-based assays for evaluating 6-Bromo-7-fluoroindolin-2-one efficacy

An Application Guide to Cellular Assays for the Efficacy of 6-Bromo-7-fluoroindolin-2-one Introduction: Characterizing a Novel Kinase Inhibitor Candidate The indolin-2-one (oxindole) scaffold is a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Cellular Assays for the Efficacy of 6-Bromo-7-fluoroindolin-2-one

Introduction: Characterizing a Novel Kinase Inhibitor Candidate

The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Notably, this scaffold is prominent in a variety of kinase inhibitors, including multi-kinase inhibitors approved for cancer therapy.[3][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing its binding affinity and efficacy against biological targets.[1][2]

6-Bromo-7-fluoroindolin-2-one is a novel halogenated derivative of this important class. Based on structure-activity relationships of related compounds, it is hypothesized to function as a potent inhibitor of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4][5]

This guide provides a comprehensive, integrated suite of cell-based assays designed to rigorously evaluate the efficacy and elucidate the mechanism of action of 6-Bromo-7-fluoroindolin-2-one. The workflow is designed as a self-validating system, progressing from broad phenotypic effects to specific molecular targets, enabling researchers to build a robust data package for this promising compound.

Experimental Evaluation Workflow

A logical, tiered approach is essential for efficiently characterizing a novel compound. We propose a workflow that begins with assessing broad cytotoxicity, followed by investigations into the specific mechanisms of cell death and cell cycle perturbation, and culminating in the validation of molecular target engagement.

G cluster_0 Phase 1: Foundational Screening A Cell Viability & Cytotoxicity Assay (XTT/MTT) B Determine IC50 Value A->B Quantify dose-response C Apoptosis Induction Assay (Caspase-3/7 Activity) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D If cytotoxic E Pathway Analysis (Western Blot for p-STAT3, etc.) C->E If apoptotic D->E If cell cycle arrest F Biochemical Kinase Assay (In Vitro Confirmation) E->F

Figure 1: A tiered experimental workflow for characterizing 6-Bromo-7-fluoroindolin-2-one.

Phase 1: Foundational Screening - Cell Viability & Cytotoxicity

The initial and most critical step is to determine if 6-Bromo-7-fluoroindolin-2-one exerts a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. Tetrazolium salt-based colorimetric assays are ideal for this purpose as they are reliable, simple, and measure the metabolic activity of living cells.[6]

Scientific Principle: XTT vs. MTT Assays

Both XTT and MTT assays rely on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[6][7] The intensity of this color is directly proportional to the number of viable cells.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to a water-insoluble purple formazan, requiring an additional solubilization step with a solvent like DMSO.[6][8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, which streamlines the protocol by eliminating the solubilization step.[6][7]

For high-throughput applications, the XTT assay is often preferred due to its simpler workflow.[6]

Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining dose-dependent cytotoxicity.[6][7]

Materials

Reagent/Equipment Supplier/Example
96-well flat-bottom plates Standard tissue-culture treated
Cancer cell line of interest e.g., A549, MDA-MB-468, Jurkat
Complete growth medium As required for cell line
6-Bromo-7-fluoroindolin-2-one Stock solution in DMSO
XTT Assay Kit e.g., Thermo Fisher Scientific, MilliporeSigma
Multi-channel pipette Standard laboratory equipment
Microplate reader Capable of absorbance at 450-500 nm

| CO₂ Incubator | 37°C, 5% CO₂ |

Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal window.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-7-fluoroindolin-2-one in complete growth medium. A common concentration range to start with is 0.1 to 100 µM.[1] Include a "vehicle control" well containing only the DMSO concentration used for the highest drug dose.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • XTT Reagent Preparation & Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6][7]

    • Add 50 µL of the activated XTT solution to each well.[6]

    • Rationale: The electron-coupling reagent facilitates the reduction of XTT by capturing electrons at the plasma membrane of metabolically active cells.[7]

  • Incubation & Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6] The time may need optimization depending on the cell line's metabolic rate.

    • Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[6] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[6]

Data Analysis

The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve. This value represents the concentration of the compound that inhibits 50% of cell growth or metabolic activity.[1]

ParameterDescription
Cell Viability (%) [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
IC50 Value Determined by non-linear regression analysis of the dose-response curve.

Phase 2: Mechanistic Elucidation

Once cytotoxicity is established, the next step is to understand how the compound affects the cells. Key mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and interference with the cell division cycle.

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[9] Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins, leading to the disassembly of the cell.[9][10] Measuring the activity of these caspases is a reliable and widely used method for detecting apoptosis.[10]

G cluster_0 Apoptotic Stimulus cluster_1 Cellular Response cluster_2 Assay Principle A 6-Bromo-7-fluoroindolin-2-one B Initiator Caspases (e.g., Caspase-8, -9) A->B Induces C Executioner Caspases (Caspase-3, -7) B->C D Cleavage of Cellular Substrates C->D G Cleavage by Caspase-3/7 C->G Acts on E Apoptosis D->E F Pro-luminescent Substrate (contains DEVD sequence) H Aminoluciferin + Luciferase I Luminescent Signal (Proportional to Caspase Activity) G G1 G1 Phase (2n DNA) S S Phase (>2n, <4n DNA) G1->S DNA Synthesis SubG1 Sub-G1 (<2n DNA, Apoptotic) G1->SubG1 Apoptosis G2M G2/M Phase (4n DNA) S->G2M Growth G2M->G1 Mitosis

Figure 3: Cell cycle phases and corresponding DNA content.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard method for preparing and staining cells for DNA content analysis. [11][12] Materials

Reagent/Equipment Supplier/Example
6-well plates Standard tissue-culture treated
Phosphate-Buffered Saline (PBS) Cold (4°C)
70% Ethanol Cold (-20°C)
PI Staining Solution See recipe below
RNase A (DNase-free) Sigma-Aldrich

| Flow cytometer | Standard laboratory equipment |

PI Staining Solution Recipe

  • To 10 mL of 0.1% (v/v) Triton X-100 in PBS, add 2 mg of DNase-free RNase A and 200 µL of 1 mg/mL PI stock solution. [11]Prepare freshly.

Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed 0.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight. [12] * Treat cells with 6-Bromo-7-fluoroindolin-2-one (e.g., at IC50 concentration) for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin for detachment. Combine all cells from each well into a centrifuge tube. [12] * Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS. It is critical to achieve a single-cell suspension to avoid clumps. [11] * While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight). Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. [11]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol. [11] * Wash the pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of the freshly prepared PI/RNase staining solution. [11] * Incubate for 30 minutes at room temperature in the dark. [11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. [13] * Collect at least 10,000 events per sample for accurate statistical analysis. [12]The resulting histogram of cell count versus fluorescence intensity will show distinct peaks for G1, S, and G2/M populations.

Phase 3: Target Validation - Pathway Analysis

Results from the mechanistic assays can suggest which cellular pathways are being affected. For a putative kinase inhibitor, the ultimate proof of its mechanism is to show that it inhibits the phosphorylation of its target kinase and/or downstream substrates within the cell. Western blotting is the gold-standard technique for this analysis. [14]

Scientific Principle: Western Blotting

Western blotting combines the protein-separating power of SDS-PAGE with the high specificity of immuno-detection. Proteins from cell lysates are first separated by molecular weight via gel electrophoresis. [15]They are then transferred to a solid membrane, where specific proteins of interest (e.g., total STAT3 and phosphorylated STAT3) are detected using primary antibodies, which are in turn detected by enzyme-conjugated secondary antibodies for visualization. [15]

Protocol: Western Blot for Kinase Pathway Inhibition

This general protocol can be adapted to investigate any number of kinase signaling pathways (e.g., JAK/STAT, AKT, MAPK) by selecting the appropriate phospho-specific antibodies. [14][16] Materials

Reagent/Equipment Supplier/Example
Cell Lysis Buffer (e.g., RIPA) Containing protease and phosphatase inhibitors
Protein Assay Kit (e.g., BCA) Thermo Fisher Scientific
SDS-PAGE Gels & Running Buffer Bio-Rad
Protein Transfer System Wet or semi-dry transfer
Nitrocellulose or PVDF membrane MilliporeSigma
Blocking Buffer 5% non-fat dry milk or BSA in TBST
Primary Antibodies e.g., anti-p-STAT3, anti-STAT3, anti-Actin (Cell Signaling Technology)
HRP-conjugated Secondary Antibody Cell Signaling Technology
Chemiluminescent Substrate (ECL) Standard laboratory reagent

| Imaging System | e.g., ChemiDoc |

Step-by-Step Methodology

  • Sample Preparation:

    • Treat cells with 6-Bromo-7-fluoroindolin-2-one for a short period (e.g., 30 minutes to 6 hours) to observe direct effects on protein phosphorylation.

    • Wash cells with cold PBS and lyse them on ice using lysis buffer. [14]Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the total protein concentration of each sample using a BCA assay.

  • SDS-PAGE:

    • Denature 20-50 µg of total protein from each sample by boiling in SDS sample buffer. [14] * Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. [16]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus. [17]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [16] * Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3), diluted in blocking buffer, overnight at 4°C with gentle shaking. [14] * Washing: Wash the membrane three times for 5 minutes each with TBST. [16] * Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. [16] * Washing: Repeat the washing step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate. [16] * Capture the signal using an imaging system.

    • Self-Validation: After imaging, the membrane can be "stripped" of antibodies and re-probed with an antibody against the total protein (e.g., total STAT3) and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific decrease in phosphorylation.

References

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Bio-protocol. [Link]

  • Analysis of cell cycle by flow cytometry. PubMed - NIH. [Link]

  • Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Biologi Department, Mathematics and Natural Sciences Faculty. [Link]

  • MTT assay. Wikipedia. [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. Cytiva. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Western Blot. Addgene. [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. The Scientist. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf - NIH. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • (a) 6-Bromo-meisoindigo inhibits Stat3 activation in JoPaca-1 cells in... ResearchGate. [Link]

  • 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells. PMC. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. SciSpace. [Link]

  • CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer IGB. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-. DDDT. [Link]

  • Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Preparing Indolinone Derivatives

Welcome to the Technical Support Center for the synthesis of indolinone derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of indolinone derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of indolinone derivatives in a question-and-answer format.

Question 1: My reaction is resulting in a low or no product yield. What are the common causes and how can I improve it?

Answer:

Low yields are a common challenge in the synthesis of indolinone derivatives and can be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Inappropriate Catalyst or Base: The choice of catalyst and base is critical and highly dependent on the specific reaction. For instance, in base-induced alkenylation of indolin-2-ones, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been found to be more effective than other bases such as sodium methoxide (MeONa) or potassium tert-butoxide (t-BuONa), which can lead to undesired side reactions.[1]

    • Solution: Screen a variety of catalysts and bases. For reactions sensitive to steric hindrance, a less bulky base might be more effective. Consider the pKa of the base to ensure it is sufficient to deprotonate the starting material.

  • Suboptimal Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and stabilization of intermediates. A solvent that does not fully dissolve the reactants will result in a sluggish or incomplete reaction.

    • Solution: Test a range of solvents with varying polarities. Protic solvents like ethanol or methanol can participate in the reaction, so aprotic solvents such as toluene, xylene, or dimethylformamide (DMF) might be better choices depending on the reaction mechanism.[2][3][4]

  • Incorrect Reaction Temperature: Many reactions for indolinone synthesis are temperature-sensitive. A temperature that is too low may lead to an impractically slow reaction rate, while a temperature that is too high can cause decomposition of reactants, intermediates, or products, leading to the formation of side products and a lower yield.[1]

    • Solution: Optimize the reaction temperature by running small-scale trials at different temperatures. For example, start at room temperature and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion.

    • Solution: Monitor the reaction progress closely using TLC.[1] This will help you determine the optimal reaction time and avoid premature workup.

  • Unfavorable Electronic Effects of Substituents: The electronic properties of the substituents on your starting materials can significantly impact the reaction. Electron-withdrawing groups can deactivate the system, making the reaction more difficult, while electron-donating groups can sometimes lead to over-reactivity and side product formation.[1]

    • Solution: If substituent effects are suspected, you may need to modify your synthetic route or choose a different synthetic strategy altogether.

Question 2: I am observing a significant amount of side product formation. How can I minimize this?

Answer:

The formation of side products is a common issue that can complicate purification and reduce the yield of the desired indolinone derivative. Here are some strategies to minimize side product formation:

  • Optimize Reaction Conditions: As with low yields, optimizing the reaction conditions is the first step.

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction and reduce the formation of undesired byproducts.

    • Catalyst/Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. Using an excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to side reactions.

  • Choice of Starting Materials and Reagents: The purity of your starting materials is crucial. Impurities can act as catalysts for side reactions or be incorporated into undesired byproducts.

    • Solution: Ensure all your reactants and solvents are pure and dry.

  • Consider a Different Synthetic Route: Some synthetic routes are inherently prone to side product formation. For example, direct one-pot base-induced alkenylation can be challenging.[1]

    • Solution: A multi-step approach might offer better control and higher purity of the final product.[1]

Question 3: My reaction appears to be incomplete, even after a long reaction time. What should I do?

Answer:

An incomplete reaction can be frustrating. Here are some troubleshooting steps:

  • Re-evaluate Your Catalyst: The catalyst may be inactive or poisoned.

    • Solution: Ensure you are using a fresh, high-purity catalyst. In some cases, impurities in the starting materials or solvent can poison the catalyst.[6]

  • Increase Reactant Concentration: Le Chatelier's principle suggests that increasing the concentration of one of the reactants can help drive the equilibrium towards the products.

    • Solution: Try running the reaction at a higher concentration.

  • Check for Reversibility: Some reactions are reversible.

    • Solution: If the reaction is reversible, you may need to remove one of the byproducts as it is formed to drive the reaction to completion.

Question 4: I am having difficulty with the purification of my indolinone derivative. What are some effective purification strategies?

Answer:

Purification can be a significant bottleneck in the synthesis of indolinone derivatives. Here are some common issues and their solutions:

  • Product Co-elutes with Impurities during Chromatography: This is a common problem, especially if the impurities have similar polarities to your product.

    • Solution: Optimize your mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve separation. Adding a small amount of a modifier, like triethylamine for basic compounds, can improve the peak shape and resolution.[7]

  • Product is Highly Soluble in the Workup Solvent: This can lead to significant product loss during extraction.

    • Solution: Use a different solvent for extraction. If your product is polar, a more polar extraction solvent might be necessary. Alternatively, you can perform multiple extractions with a smaller volume of solvent.

  • Product is an Oil or a Gummy Solid: This can make isolation and handling difficult.

    • Solution: Try to induce crystallization by scratching the side of the flask with a glass rod or by adding a small seed crystal of the pure product. If that fails, you may need to try a different purification method, such as preparative HPLC.

  • Recrystallization is Ineffective: Finding a suitable solvent for recrystallization can be challenging.

    • Solution: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at room temperature.[7] You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and solvent for my indolinone synthesis?

The choice of catalyst and solvent is highly dependent on the specific reaction you are performing. For example, in the synthesis of 3,3-di(indolyl)indolin-2-ones, a variety of catalysts have been used, including VOSO4 in an aqueous medium and silica-coated magnetic nanoparticles with an ionic liquid.[1][5] When selecting a solvent, consider the solubility of your reactants and the reaction temperature. Aprotic solvents like toluene, THF, and DMF are commonly used.[2][3][4] It is often necessary to screen several combinations of catalysts and solvents to find the optimal conditions for your specific substrate.

Q2: What are the best practices for monitoring the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.[1] It allows you to quickly assess the consumption of starting materials and the formation of products. For more quantitative analysis, you can take aliquots of the reaction mixture at different time points and analyze them by HPLC or GC.

Q3: Are there any general safety precautions I should take when working with the reagents for indolinone synthesis?

Yes, many of the reagents used in indolinone synthesis are hazardous. For example, strong bases like sodium hydride are pyrophoric and react violently with water. Solvents like dichloromethane and chloroform are toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,3-Di(indolyl)indolin-2-ones

This protocol is adapted from a method using a catalytic amount of an acid catalyst.[5]

  • To a solution of isatin (1 mmol) and indole (2 mmol) in acetonitrile (10 mL), add the catalyst (e.g., silica-supported ionic liquid, 50 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, filter the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,3-di(indolyl)indolin-2-one.

Protocol 2: Optimization of Reaction Temperature

  • Set up several small-scale reactions in parallel, each with the same starting materials and catalyst concentration.

  • Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Monitor the progress of each reaction by TLC at regular intervals.

  • After a set amount of time, quench the reactions and analyze the product yield and purity by HPLC or NMR.

  • The temperature that gives the highest yield of the desired product with the fewest impurities is the optimal temperature.

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Starting Material Purity & Stoichiometry start->check_reagents optimize_catalyst Screen Catalysts & Bases check_reagents->optimize_catalyst Reagents OK optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent No Improvement end_success Improved Yield optimize_catalyst->end_success Yield Improved optimize_temp Optimize Reaction Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->end_success Yield Improved optimize_time Optimize Reaction Time optimize_temp->optimize_time No Improvement optimize_temp->end_success Yield Improved consider_route Consider Alternative Synthetic Route optimize_time->consider_route Still Low Yield optimize_time->end_success Yield Improved consider_route->end_success New Route Successful

Caption: A logical workflow for troubleshooting low product yields in indolinone synthesis.

Data Presentation

Table 1: Common Solvents for Indolinone Synthesis

SolventPolarityCommon Applications
TolueneNon-polarHigh-temperature reactions, azeotropic removal of water.[2][3][4]
Tetrahydrofuran (THF)Polar aproticReactions with strong bases like NaH.[1]
Dichloromethane (DCM)Polar aproticRoom temperature reactions, good for dissolving a wide range of organic compounds.
Acetonitrile (MeCN)Polar aproticReactions catalyzed by Lewis acids.[5]
Ethanol (EtOH)Polar proticCan act as a reactant or co-catalyst in some reactions.[1]
Dimethylformamide (DMF)Polar aproticHigh boiling point, good for dissolving polar and non-polar compounds.

References

  • Optimization of reaction conditions for indolin-2-one synthesis - Benchchem. (n.d.).
  • Process for the manufacture of an indolinone derivative. (n.d.). Google Patents.
  • Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. (2022). PMC.
  • Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones a. (2019). ResearchGate.
  • Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 3, 3-Di(indolyl)indolin-2-one in the Presence of Iron Nanocatalysts. (2025).
  • Process for the manufacture of an indolinone derivative. (n.d.). Google Patents.
  • Synthesis of indolines. (n.d.). Organic Chemistry Portal.
  • optimization of reaction conditions for isoindolinone synthesis - Benchchem. (n.d.).
  • Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. (2021). PMC.
  • Process for the manufacture of an indolinone derivative. (n.d.). Google Patents.
  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2025). ACS Publications.
  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (2016). PMC.
  • Synthesis and biological evaluation of diversely substituted indolin-2-ones. (2017). ResearchGate.
  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (2011). MDPI.
  • Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). Benchchem.
  • Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a. (2015). ResearchGate.
  • INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE. (2020). Patent 2229360 - EPO.
  • Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives. (2025). Benchchem.
  • Synthetic Approaches to Access Indolin‐3‐ones | Request PDF. (2026). ResearchGate.
  • Azidoindolines—From Synthesis to Application: A Review. (2024). MDPI.
  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2025). PMC.

Sources

Optimization

Kinase Inhibition Screening: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond simplistic troubleshooting. In kinase drug discovery, high-throughput screening (HTS) failures are r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond simplistic troubleshooting. In kinase drug discovery, high-throughput screening (HTS) failures are rarely due to mere pipetting errors; they are driven by complex thermodynamic interactions, enzymatic reaction limits, and the physicochemical deception of small molecules.

This guide addresses the fundamental causality behind experimental anomalies and provides self-validating protocols to ensure your data is robust enough for critical drug development decisions.

Part 1: Assay Development & Thermodynamics (FAQs)

Q1: Our measured IC₅₀ values for a lead series are highly variable between different assay runs and fail to match results from our external CRO. What is the mechanistic cause? A: This is a classic symptom of poor ATP concentration control relative to the Michaelis constant (


). For ATP-competitive inhibitors, the measured IC₅₀ is directly dependent on the ATP concentration used in the assay. If your assay utilizes an ATP concentration significantly higher than the 

, competitive inhibitors will be artificially out-competed, leading to right-shifted (weaker) IC₅₀ values[1]. Conversely, if ATP is depleted beyond 20% conversion during the reaction, you exit initial velocity (

) conditions, causing non-linear product formation and severe IC₅₀ variability[1]. Actionable insight: Always perform a rigorous apparent

determination for ATP prior to screening. Standardize your primary screens at an ATP concentration equal to the

, and ensure substrate turnover never exceeds 10-20%.

Q2: We are observing unexpected non-specific inhibition at higher compound concentrations (>10 µM). How can we resolve this? A: At higher micromolar concentrations, lipophilic small molecules often form colloidal aggregates in aqueous buffers. These micelles non-specifically coat and denature the kinase, leading to artificially potent readouts (a false positive)[2]. Actionable insight: Implement a "detergent sensitivity" counter-screen. By adding a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer, you disrupt these colloidal aggregates. If the apparent inhibition is abolished upon detergent addition, the compound is an aggregator and should be discarded.

Part 2: Overcoming False Positives & Assay Interference (FAQs)

Q3: We screened a 250,000-compound library using a coupled-luciferase assay and identified an unusually high hit rate (>2%). However, orthogonal validation failed. What went wrong? A: Your primary assay utilized an indirect (coupled) detection system, which introduces secondary vulnerability. Coupled assays translate ADP formation into light via secondary enzymes like firefly luciferase[3]. Pan-Assay Interference Compounds (PAINS) can act as direct inhibitors of the luciferase reporter rather than your target kinase, resulting in massive false-positive inflation[2]. Actionable insight: To mitigate this, transition to direct detection methods for secondary screening. Using competitive immunodetection (antibody-based binding of ADP) eliminates the secondary enzyme requirement and drastically reduces false positive rates—often reducing spurious hits by up to 15-fold[4]. Alternatively, radiometric assays remain a gold-standard counter-screen because they rely on direct isotope transfer and are practically immune to optical compound interference[5].

Part 3: Beyond Potency: Target Residence Time ( )

Q4: Our lead compound shows single-digit nanomolar potency (


) but fails to provide sustained target inhibition in our in vivo efficacy models. Why? 
A:  You are prioritizing thermodynamic equilibrium (

or

) over binding kinetics. In vivo, the system is open; drug concentrations rapidly deplete due to pharmacokinetic clearance. Once the local drug concentration falls below the minimum effective threshold, the duration of target inhibition is dictated entirely by the drug's dissociation rate (

), expressed as Residence Time (

)[6]. Inhibitors that induce a slow conformational change in the kinase (e.g., DFG-in to DFG-out transitions) often achieve extremely long residence times, providing sustained biological efficacy and allowing for lower dosing regimens[7],[8].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating ATP-Competitive IC₅₀ Determination

This protocol is designed as a closed-loop system: it validates its own accuracy within every run via built-in kinetic checkpoints.

  • Reagent Preparation & Buffer Matrix: Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100). Causality: DTT prevents oxidative cross-linking of the kinase, while Triton X-100 suppresses colloidal aggregate false positives.

  • Enzyme/Compound Pre-Incubation: Add kinase (concentration optimized to yield 10% ATP turnover) to a 384-well plate. Add the inhibitor in a 10-point, 3-fold serial dilution. Incubate for 15 minutes at room temperature to allow initial complex formation.

  • Reaction Initiation (The Kinetic Checkpoint): Initiate the reaction by adding a mixture of Substrate Peptide and ATP.

    • Self-Validation Step: Set the ATP concentration strictly at the previously calculated

      
      .
      
  • Incubation & Quench: Incubate for the pre-determined linear time course (typically 60 mins). Quench the reaction using an EDTA-based stop buffer to chelate Mg²⁺, immediately halting kinase activity[1].

  • Detection & Z'-Factor Calculation: Read the plate using the chosen detection method.

    • Self-Validation Step: Every plate MUST contain 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no enzyme control). Calculate the Z'-factor. A

      
       self-validates the mechanical and signal-to-noise integrity of that specific plate run.
      
Protocol 2: Target Residence Time ( ) Estimation via Jump-Dilution

Used to differentiate rapid-equilibrium inhibitors from long-residence-time (slow-off) compounds.

  • Maximal Occupancy Pre-Incubation: Incubate the kinase with the inhibitor at a concentration of

    
     for 60 minutes. Causality: This ensures >90% of the kinase population is driven into the bound, inhibited state.
    
  • Rapid Jump-Dilution: Rapidly dilute the pre-incubation mixture 100-fold into an assay buffer containing saturating concentrations of ATP and substrate. Causality: The 100-fold dilution drops the free inhibitor concentration well below its

    
    , preventing rebinding after dissociation.
    
  • Continuous Kinetic Monitoring: Immediately monitor product formation over time (using a continuous fluorescent readout if possible).

  • Data Fitting: Fit the resulting non-linear product formation curve to the integrated rate equation to extract

    
     (which approximates 
    
    
    
    ). Calculate Residence Time as
    
    
    [8].

Part 5: Quantitative Comparison of Kinase Assays

Assay FormatDetection MechanismSensitivity (LOD)Dynamic RangeSusceptibility to InterferenceRelative Reagent Cost
Radiometric (

-ATP)
Direct Isotope Transfer[5]< 1 pM> 3 logsLow (Gold Standard)High (Safety/Disposal)
TR-FRET Fluorescent Antibody Binding~ 10-100 pM2-3 logsModerate (Fluor Quenching)Medium
Coupled Luminescence Enzymatic ATP Conversion~ 10 nM3-4 logsHigh (Reporter Inhibitors)Medium-Low
Direct ADP Immunodetection Specific ADP Antibody[4]~ 10-50 nM2-3 logsLow (Fewer Artifacts)Medium

Part 6: Visualizations of Complex Logic

Workflow A Primary Screen (Coupled Enzyme Assay) B Hit Identification A->B C Orthogonal Screen (Direct ADP Detection) B->C D Is Target Activity Still Inhibited? C->D E False Positive (e.g., Luciferase Inhibitor) D->E No F Validated Hit Proceed to Selectivity D->F Yes

Logical triage workflow for identifying and excluding compound interference in kinase screening.

Kinetics K Free Kinase KI Initial Collision Complex (Rapid Equilibrium) K->KI kon I Inhibitor I->KI KI->K koff_1 KI_star Isomerized Complex (Long Residence Time) KI->KI_star k2 (Slow Isomerization) KI_star->KI k3 (Slow Dissociation)

Kinetic framework of two-step inhibitor binding leading to a long residence time complex (KI).*

Part 7: References

  • Sittampalam GS, Coussens NP, Brimacombe K, et al. (Editors). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Jadhav, A. et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." National Institutes of Health (PMC). Available at:[Link]

  • BellBrook Labs. "How to Minimize False Positives in ADP Detection". BellBrook Labs Technical Resource. Available at:[Link]

  • Copeland, R.A. (2016). "The drug–target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery 15, 87-95. Available at:[Link]

  • Tonge, P.J. (2018). "Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes." National Institutes of Health (PMC). Available at:[Link]

  • Reaction Biology. "Choosing the Right Assay for Your Kinase Drug Discovery." Reaction Biology Technical Resource. Available at:[Link]

Sources

Troubleshooting

How to increase the potency and selectivity of indolinone inhibitors

Welcome to the Technical Support Center for Small Molecule Kinase Inhibition . As a Senior Application Scientist, I have compiled this diagnostic guide to address the most complex challenges encountered during the ration...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Small Molecule Kinase Inhibition . As a Senior Application Scientist, I have compiled this diagnostic guide to address the most complex challenges encountered during the rational design, structural optimization, and biological validation of indolin-2-one (indolinone) kinase inhibitors.

The indolinone scaffold is a privileged, ATP-competitive pharmacophore capable of forming potent bidentate hydrogen bonds with the hinge region of kinases. However, translating a raw indolinone hit into a potent, selective, and orally bioavailable candidate requires precise molecular engineering.

Module 1: Troubleshooting Potency & Binding Affinity

Q: Our base indolin-2-one scaffold exhibits weak biochemical potency (IC50 > 1 µM) against our target receptor tyrosine kinase (RTK). How do we structurally optimize the core to reach the nanomolar range?

Diagnostic Analysis & Causality: Indolinones function primarily as Type I or Type II ATP-competitive inhibitors. The core oxindole ring acts as an adenine mimetic, anchoring the molecule via hydrogen bonds to the kinase hinge region (e.g., interacting with Glu917 and Cys919 in VEGFR-2) [1]. If your biochemical potency is weak, the scaffold is likely failing to adequately occupy the adjacent hydrophobic pockets (hydrophobic pocket I and II) or the ribose-binding region.

Actionable Optimization:

  • Halogenation of the Oxindole Core: Introduce halogens (e.g., Fluorine or Chlorine) at the C-5 position of the oxindole ring. Historical Structure-Activity Relationship (SAR) data demonstrates that adding a chloride moiety effectively fills the hydrophobic pocket, drastically increasing target affinity.

  • Pyrrole Ring Extension: Substitute the C-4' position of the pyrrole ring with a propionic acid moiety or extended aliphatic chains. This structural extension allows the molecule to engage the ribose-binding pocket, securing the ligand deep within the ATP cleft [2].

Optimization_Cycle Design Rational Drug Design (In Silico Docking) Synthesis Chemical Synthesis (Indolin-2-one Core) Design->Synthesis BioAssay Biochemical Assay (Kinase IC50 Panel) Synthesis->BioAssay BioAssay->Design Poor Affinity CellAssay Cellular Assay (Phospho-Kinase) BioAssay->CellAssay CellAssay->Design Low Permeability PKPD In Vivo PK/PD & Toxicity (hERG) CellAssay->PKPD PKPD->Design SAR Feedback

Fig 1: Iterative SAR optimization workflow for developing selective indolinone inhibitors.

Module 2: Translating Biochemical Potency to Cellular Efficacy

Q: Our compound shows a 10 nM IC50 in biochemical assays but requires >10 µM to inhibit cellular proliferation. How do we bridge this severe efficacy drop-off?

Diagnostic Analysis & Causality: A massive divergence between enzymatic and cellular potency points directly to poor membrane permeability, rapid efflux, or high plasma protein binding. Early indolinones (like SU5416/semaxanib) were notoriously lipophilic and planar, resulting in poor thermodynamic solubility and low cellular target engagement [2].

Actionable Optimization:

  • Incorporate Basic Solubilizing Moieties: Append a basic amine side chain (such as a diethylaminoethyl group) to the pyrrole ring. This was the exact evolutionary step taken to transition SU5416 into sunitinib , which improved aqueous solubility exponentially and enabled nanomolar cellular efficacy [2].

  • Disrupt Molecular Planarity: Replace flat, lipophilic aromatic rings with sp3-hybridized heterocycles (e.g., oxypyrrolidine or morpholine). This lowers the crystal lattice energy (melting point) of the compound, enhancing both solubility and passive cellular permeability.

Kinase_Signaling Ligand Growth Factor (VEGF/PDGF) Receptor Receptor Tyrosine Kinase (VEGFR/PDGFR) Ligand->Receptor Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation ATP ATP Binding ATP->Receptor Inhibitor Indolinone Inhibitor (Hinge Region Binder) Inhibitor->Receptor Competitive Blockade Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis

Fig 2: Mechanism of RTK inhibition by ATP-competitive indolinone compounds blocking tumor signaling.

Module 3: Engineering Selectivity and Mitigating Toxicity

Q: Our indolinone is acting as a pan-kinase inhibitor and demonstrating high hERG liability. How can we engineer isoform selectivity and improve the safety profile?

Diagnostic Analysis & Causality: Because the ATP hinge region is highly conserved across the human kinome, relying solely on hinge-binding guarantees off-target toxicity. Furthermore, hERG channel inhibition (cardiotoxicity) is frequently driven by highly lipophilic basic amines trapping the compound in the potassium channel's inner cavity.

Actionable Optimization:

  • Molecular Hybridization for Isoform Selectivity: Fuse the 2-indolinone core with another privileged scaffold to project into non-conserved, isoform-specific pockets. For example, hybridizing quinazoline with 2-indolinone yielded Compound 8, which perfectly occupies the specificity pocket of PI3Kα, granting it >10-fold selectivity over PI3Kβ/γ/δ isoforms [3].

  • Isosteric Replacement for Safety: If your multikinase inhibitor utilizes an ester linkage (a known metabolic liability), replace it with a bioisostere like a triazole ring. To eliminate hERG liability, utilize shape-based scaffold hopping—replacing the standard aryl ring with a dihydroindole ring. This strategy was used to develop KBP-7018 from nintedanib, successfully retaining PDGFR/c-KIT selectivity while abolishing hERG blockade [4].

Quantitative SAR Reference Data

Compound VariantStructural ModificationPrimary Target Potency (IC50)Key Cellular / ADME Advantage
SU5416 (Semaxanib) Base pyrrole indolin-2-oneVEGFR-2 / Kit: ~1 µMProof-of-concept, but poor solubility [1]
Sunitinib (SU11248) Added diethylaminoethyl chainVEGFR-2 / Kit: 10–80 nMHigh cellular permeability; FDA Approved [2]
KBP-7018 Dihydroindole substitutionPDGFR / c-KIT: < 10 nMAbolished hERG liability; High oral bioavailability [4]
Compound 8 Quinazoline-2-indolinone hybridPI3Kα: 9.11 nMHighly selective against PI3Kβ/γ/δ isoforms [3]

Mandatory Validation Protocols (Self-Validating Systems)

To guarantee the integrity of your SAR data, all compounds must be processed through self-validating experimental workflows. A protocol is only valid if it proves the absence of systemic assay artifacts.

Protocol 1: High-Throughput TR-FRET Biochemical Kinase Assay

Purpose: To determine the precise, ATP-competitive biochemical IC50.

  • Preparation: Prepare kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Titration: Dispense indolinone inhibitors in a 10-point, 3-fold serial dilution (top concentration 10 µM) into 384-well plates using an acoustic dispenser.

  • Reaction: Add the target kinase and a fluorescently labeled substrate. Initiate the reaction by adding ATP at the predetermined Km value for the specific kinase. Causality: Running the assay at the ATP Km ensures the assay is sensitive enough to accurately rank ATP-competitive inhibitors.

  • Self-Validation Check: Include Staurosporine (pan-kinase inhibitor) as a positive control, and a "No Enzyme" well as a negative control. The plate is only valid if the Z'-factor is strictly > 0.5.

Protocol 2: Cellular Target Engagement Assay (Phospho-Western Blot)

Purpose: To confirm that the inhibitor penetrates the cell membrane and actively suppresses target auto-phosphorylation.

  • Cell Starvation: Seed target cells (e.g., HUVECs for VEGFR) and serum-starve for 16-24 hours. Causality: Serum starvation silences basal kinase signaling, creating a clean background to observe target-specific activation.

  • Treatment: Pre-incubate cells with the indolinone inhibitor for 1 hour.

  • Ligand Stimulation: Stimulate cells with the specific growth factor (e.g., 50 ng/mL VEGF) for exactly 10 minutes.

  • Lysis & Detection: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run lysates on SDS-PAGE.

  • Self-Validation Check: Probe the membrane for both Phospho-Kinase (e.g., p-VEGFR2) and Total Kinase (e.g., VEGFR2), as well as a housekeeping protein (GAPDH). Causality: Observing a reduction in p-VEGFR2 while Total VEGFR2 remains constant proves the compound is a true kinase inhibitor and not an artifact causing total protein degradation.

References

  • Krystal, G., et al. "Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells." Cancer Research (AACR), 2001. URL: [Link] [1]

  • Mendel, D. B., et al. "Sunitinib: From Rational Design to Clinical Efficacy." Journal of Clinical Oncology (ASCO), 2007. URL: [Link] [2]

  • Wu, M., et al. "Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors." European Journal of Medicinal Chemistry (PMC), 2024. URL: [Link] [3]

  • Zhang, X., et al. "Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis." ACS Medicinal Chemistry Letters, 2017. URL: [Link] [4]

Optimization

Technical Support Center: Troubleshooting Guide for the Purification of Halogenated Heterocycles

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, isolating halogenated heterocycles—such as substituted pyridines, pyrimidines, and imidazoles—presents a unique set of c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, isolating halogenated heterocycles—such as substituted pyridines, pyrimidines, and imidazoles—presents a unique set of chromatographic bottlenecks. Because these compounds are vital synthetic precursors and active pharmaceutical ingredients, even minor impurities or isomeric contamination can derail downstream development.

This guide systematically dissects the root causes of common purification failures—including halogen bonding, regioisomer co-elution, and thermal degradation—and provides actionable, self-validating protocols to ensure high-purity recovery.

Diagnostic Matrix: Quantitative Chromatography Metrics

Use this table to benchmark your current purification method against industry-standard recovery and resolution metrics for halogenated heterocycles.

Purification ModalityTarget ApplicationTypical Recovery (%)Regioisomer Resolution (

)
Primary Interaction MechanismCommon Pitfalls
Normal Phase (Silica) Low-polarity precursors40–70%< 1.0 (Poor)Hydrogen bonding, Dipole-dipoleSevere tailing due to

-hole interactions (halogen bonding).
Reversed-Phase (C18) Broad heterocycle mixtures85–95%1.0–1.2 (Moderate)Hydrophobic dispersionPoor solubility of planar heterocycles in aqueous mobile phases.
RP-HPLC (PFP) Fluorinated/Halogenated isomers80–90%> 1.5 (Excellent)

-

, dipole, fluorine-fluorine
Extreme sensitivity to mobile phase pH variations.
Preparative SFC Chiral & Regioisomers90–98%> 2.0 (Baseline)Orthogonal shape selectivityEquipment availability; poor solubility in supercritical CO₂.
Core Troubleshooting FAQs & Causal Analysis
Issue 1: "I am experiencing severe peak tailing and irreversible adsorption on my normal-phase silica column. Why is my recovery so low?"

The Root Cause (Halogen Bonding): Halogenated heterocycles often fall victim to a non-covalent interaction known as halogen bonding (XB) . The covalently bonded halogen atom (especially iodine and bromine) draws electron density away from its outer pole, leaving a localized region of positive electrostatic potential called a


-hole[1]. This 

-hole acts as a Lewis acid, coordinating powerfully with the lone pairs of oxygen atoms in the unbound, residual silanols on the silica gel matrix[1]. This secondary retention mechanism causes the analyte to "drag" along the column, resulting in severe peak tailing and catastrophic loss of yield. The Solution: Abandon normal-phase flash chromatography for these substrates. Switch to a fully end-capped Reversed-Phase (C18) HPLC system[2]. If you must use normal phase, add a competitive hydrogen/halogen-bond acceptor (like 1% Triethylamine) to the mobile phase to saturate the active silanol sites.
Issue 2: "My halogenation reaction yielded a mixture of positional regioisomers (e.g., 2-chloro vs. 3-chloropyridine). Standard C18 RP-HPLC cannot separate them. How do I achieve baseline resolution?"

The Root Cause (Identical Lipophilicity): Standard C18 columns rely on hydrophobic dispersion forces. Positional regioisomers possess identical molecular weights and nearly identical partition coefficients (LogP), rendering hydrophobic differentiation impossible. The Solution: You must rely on shape selectivity . Switch to a Pentafluorophenyl (PFP) stationary phase, which introduces


-

and dipole-dipole interactions capable of recognizing subtle changes in the steric footprint. If LC fails, utilize Supercritical Fluid Chromatography (SFC) . SFC leverages supercritical CO₂, which provides normal-phase-like orthogonality but with the ultra-low viscosity and high diffusivity of a gas. This allows for highly dense, derivatized stationary phases that rapidly differentiate slight changes in dipole moments, successfully resolving tight regioisomers[3],[4].
Issue 3: "My purified product looks pristine on the UV trace, but NMR shows dehalogenated degradation products post-concentration."

The Root Cause (Thermal/Photolytic Lability): Carbon-halogen bonds on electron-deficient heterocycles (particularly C-I and C-Br) are highly susceptible to homolytic cleavage under thermal stress or UV light. Prolonged heating during solvent evaporation (e.g., standard rotary evaporation of aqueous reversed-phase fractions) induces hydrodehalogenation. The Solution: Do not use heat to remove aqueous mobile phases. Immediately freeze fractions upon collection and utilize lyophilization (freeze-drying) [2]. Maintain sample reservoirs in amber vials to prevent photolytic degradation.

Standardized Workflows
Protocol A: Reversed-Phase HPLC Optimization for Halogenated Pyrimidines

This protocol provides a self-validating system to bypass silanophilic interactions and solubilize rigid planar rings.

  • Sample Preparation: Halogenated pyrimidines are notorious for crashing out of aqueous mobile phases. Dissolve your crude mixture in an aprotic organic solvent (e.g., DMSO). Limit your injection volume to <5% of the column volume to prevent sample breakthrough[2].

  • Column Selection: Equip a high-purity, fully end-capped C18 column or a PFP column (e.g., 5 µm particle size, 100 Å pore).

  • Mobile Phase Setup:

    • Phase A: MS-Grade Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any trace residual silanols, cutting off halogen-bonding pathways[1].

    • Phase B: MS-Grade Acetonitrile.

  • Gradient Elution: Execute a shallow gradient (e.g., 10% B to 60% B over 20 column volumes) to carefully elute closely related halogenated impurities[5].

  • Collection & Recovery: Monitor UV absorbance at 254 nm. Pool fractions and immediately lyophilize to prevent thermal degradation.

Protocol B: SFC Resolution of Co-Eluting Regioisomers

For isomers that resist RP-HPLC separation, SFC provides unparalleled baseline resolution[4].

  • Sample Solubilization: Dissolve the regioisomer mixture in a volatile organic solvent (e.g., pure Methanol). Strict Rule: Do not introduce water into the SFC system, as it compromises the supercritical state.

  • System Parameters: Utilize a Preparative SFC equipped with a 2-Ethylpyridine or Chiralpak stationary phase[3],[4].

  • Mobile Phase: Supercritical CO₂ modified with 10–20% Methanol cosolvent.

  • Backpressure Regulation (BPR): Maintain the BPR strictly between 120–150 bar. Causality: Keeping pressure high ensures CO₂ remains in its supercritical state across the entire column bed, preserving its gas-like diffusivity for rapid mass transfer.

  • Fractionation: Collect the separated regioisomers via a gas-liquid separator. The CO₂ will rapidly depressurize and vent off, leaving your purified isomers concentrated in the small volume of methanol cosolvent.

Purification Decision Workflow

Follow this logical flowchart to determine the ideal purification modality for your specific halogenated heterocycle challenge.

G Start Crude Halogenated Heterocycle Check1 High Polarity / Lewis Basicity? Start->Check1 Silica Normal Phase (Silica) Check1->Silica No RP Reversed-Phase (C18 / PFP) Check1->RP Yes Check2 Peak Tailing or Poor Recovery? Silica->Check2 Check3 Co-eluting Regioisomers? RP->Check3 Check2->RP Yes (Halogen Bond) Check2->Check3 No SFC Preparative SFC Check3->SFC Yes Dry Lyophilization Check3->Dry No SFC->Dry Final Pure Compound Dry->Final

Workflow for resolving chromatographic challenges in halogenated heterocycle purification.

References
  • Teledyne ISCO. (2012). Purification of halogenated heterocyclic compounds. Teledyne ISCO Application Notes. URL: [Link]

  • Nelson, G., & Palmer, C. P. (2025). Column Packing Efficiency for HPLC Using Low Silica Concentrations: For Halogen Bonding Separation Techniques. ScholarWorks at University of Montana. URL: [Link]

  • Zięba, A., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. URL: [Link]

  • Pascal, S., et al. (2021). Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. JACS Au. URL: [Link]

  • Abdel-Magid, A. F., et al. (2016). Comprehensive accounts of pharmaceutical research and development: from discovery to late-stage process development. ACS Symposium Series. URL: [Link]

Sources

Troubleshooting

Assessing the stability of 6-Bromo-7-fluoroindolin-2-one in DMSO solution

Welcome to the technical support guide for 6-Bromo-7-fluoroindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Bromo-7-fluoroindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in Dimethyl Sulfoxide (DMSO) solutions. Here, we address common challenges and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-Bromo-7-fluoroindolin-2-one, and why is its stability in DMSO a critical concern?

6-Bromo-7-fluoroindolin-2-one is a halogenated indolinone derivative. The indolinone (or oxindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. DMSO is the solvent of choice for dissolving and storing compound libraries for high-throughput screening (HTS) due to its exceptional solubilizing power for a wide range of organic molecules.

The stability of your compound in its DMSO stock solution is paramount for data integrity. Degradation of the parent compound can lead to:

  • Inaccurate concentration determination.

  • Reduced biological activity.

  • Formation of new, potentially active or toxic, degradation products.

  • Poor reproducibility of experimental results.

Therefore, understanding and assessing the stability of 6-Bromo-7-fluoroindolin-2-one in DMSO is a foundational step for any downstream application.

Q2: Is 6-Bromo-7-fluoroindolin-2-one expected to be unstable in DMSO?

While specific stability data for 6-Bromo-7-fluoroindolin-2-one is not extensively published, an analysis of its structure suggests potential areas of concern. The indolinone ring system contains a lactam (a cyclic amide) and an activated methylene group adjacent to the carbonyl, which can be susceptible to certain reactions. Furthermore, DMSO itself is not entirely inert and can participate in or catalyze degradation, especially in the presence of contaminants like water, acids, or bases, or upon exposure to heat and light.[1][2]

Potential degradation pathways could involve:

  • Hydrolysis: The lactam ring could be susceptible to hydrolysis, particularly if the DMSO contains significant amounts of water.[3]

  • Oxidation: The indolinone core could be oxidized. DMSO itself can act as an oxidant under certain conditions, often requiring activation by electrophiles like acid chlorides or anhydrides in reactions such as the Swern or Pfitzner-Moffatt oxidations.[4][5][6][7] While these specific reagents are unlikely to be present in a simple stock solution, trace acidic impurities can lower the decomposition temperature of DMSO and potentially facilitate oxidative processes.[2][8]

  • Solvent-Adduct Formation: In some cases, reactive intermediates can form adducts with DMSO or its decomposition products.[9][10][11]

Given these possibilities, empirical stability testing is strongly recommended rather than assuming stability.

Q3: What are the best practices for preparing and storing 6-Bromo-7-fluoroindolin-2-one DMSO stock solutions to minimize degradation?

To ensure the highest quality of your stock solutions, adhere to the following best practices:

ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous DMSO (≤0.1% water).Water can promote hydrolysis of the compound. DMSO is highly hygroscopic and will readily absorb atmospheric moisture.[12]
Storage Temperature Store solutions at -20°C or -80°C.[13]Low temperatures slow down the rate of chemical reactions, thereby minimizing degradation.
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.Repeated freezing and thawing can increase the uptake of atmospheric water and may cause compounds to precipitate and re-dissolve, potentially affecting stability.[12]
Light Exposure Store vials in the dark (e.g., in amber vials or a freezer box).To prevent potential photolytic degradation.
Atmosphere Consider flushing vials with an inert gas (e.g., argon or nitrogen) before sealing.To displace oxygen and moisture, reducing the risk of oxidative and hydrolytic degradation.

Troubleshooting Guide

Q1: My biological assay results are inconsistent. I suspect my compound stock solution is the problem. How can I confirm this?

Inconsistent results are a classic sign of compound instability. The most direct way to investigate this is to perform a time-course stability study using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique, known as a stability-indicating method, can separate the parent compound from its degradation products.[14][15][16][17]

The goal is to quantify the peak area of the parent compound over time and check for the appearance of new peaks, which would signify degradants.

Protocol 1: HPLC-UV Analysis for Routine Stability Assessment

This protocol outlines a general method to assess the stability of your 6-Bromo-7-fluoroindolin-2-one solution at room temperature.

  • Sample Preparation:

    • Prepare a fresh solution of 6-Bromo-7-fluoroindolin-2-one in DMSO at your typical stock concentration (e.g., 10 mM). This is your T=0 (time zero) reference.

    • Dilute an aliquot of this fresh stock to a suitable concentration (e.g., 50 µM) using a 50:50 mixture of acetonitrile and water.

    • Leave the remaining 10 mM DMSO stock on the benchtop at ambient temperature.

  • HPLC Analysis (T=0):

    • Inject the diluted T=0 sample onto the HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Record the chromatogram. Identify the peak corresponding to the parent compound and note its retention time and peak area.

  • Time-Point Analysis:

    • At subsequent time points (e.g., T=2h, 6h, 24h, 48h), take another aliquot from the stock solution left at room temperature.

    • Dilute and inject it into the HPLC under the identical conditions used for the T=0 sample.

  • Data Analysis:

    • Compare the chromatograms from each time point.

    • Calculate the percent remaining: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Look for new peaks: The appearance and growth of new peaks over time indicate the formation of degradation products.

    • A loss of >5-10% of the parent compound over your typical experiment duration suggests that instability is a significant issue.

Q2: I see new peaks in my LC-MS analysis. Are these real degradation products or just DMSO artifacts?

This is a common and important question. DMSO can generate artifact peaks in mass spectrometry (MS), especially with electrospray ionization (ESI).[9][10][11] Common artifacts include sodium adducts of DMSO clusters or minor decomposition products like dimethyl sulfide and dimethyldisulfide.[9][18]

To differentiate between genuine degradants and artifacts, a forced degradation study is the definitive approach.[3][19][20][21][22] This involves intentionally stressing the compound under various conditions to generate its likely degradation products. If the new peaks you observe in your stability study match the retention times of peaks generated under forced degradation conditions, it strongly suggests they are true degradants.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_decision Data Interpretation & Decision Prep Prepare Fresh DMSO Stock (T=0) Dilute Dilute for Analysis Prep->Dilute Store Store Stock at RT Prep->Store HPLC_T0 Inject T=0 Sample (HPLC-UV/LC-MS) Dilute->HPLC_T0 Timepoints Take Aliquots at T=2, 6, 24h... Store->Timepoints Compare Compare Chromatograms (T=0 vs T=x) HPLC_T0->Compare HPLC_Tx Inject T=x Samples Timepoints->HPLC_Tx HPLC_Tx->Compare Stable <5% Degradation? No New Peaks? Compare->Stable Proceed Proceed with Confidence Stable->Proceed Yes Troubleshoot Investigate & Mitigate (e.g., Forced Degradation) Stable->Troubleshoot No

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][20][22] According to ICH guidelines, a degradation of 5-20% is typically targeted.[3][19]

  • Prepare Samples: For each condition, dissolve a small amount of 6-Bromo-7-fluoroindolin-2-one in the specified stress solution. Include a control sample dissolved in the analysis mobile phase.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 2-8 hours.

    • Thermal: Store the solid compound at 80°C for 24 hours, then dissolve for analysis.

    • Photolytic: Expose a DMSO solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Neutralization & Dilution: Before injection, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively). Dilute all samples to the same final concentration with the mobile phase.

  • LC-MS Analysis:

    • Analyze all stressed samples, along with the T=0 reference and a blank (DMSO only), using a validated stability-indicating LC-MS method.

    • The mass spectrometer will provide mass-to-charge (m/z) data for the new peaks, allowing you to propose molecular formulas for the degradation products.

  • Interpretation:

    • Compare the retention times and mass spectra of the peaks from your room-temperature stability study with those from the forced degradation study.

    • A match in retention time and mass provides strong evidence that the peak observed in your experiment is a genuine degradation product.

    • For example, if a new peak from your room-temperature study matches a peak from the acid hydrolysis stress condition, it suggests your DMSO stock may be contaminated with acid or is absorbing acidic CO₂ from the air over time.

Degradation_Pathway_Hypothesis cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 6-Bromo-7-fluoroindolin-2-one (C8H5BrFNO) Hydrolysis Ring-Opened Product (Hydrolysis) Parent->Hydrolysis Oxidation Oxidized Product (e.g., Isatin derivative) Parent->Oxidation Other Other Adducts or Rearrangements Parent->Other Acid Acid (H+) / H2O Acid->Hydrolysis catalyzes Base Base (OH-) Base->Hydrolysis catalyzes Oxidant Oxidant ([O]) Oxidant->Oxidation causes

By systematically applying these validated protocols and interpretive guides, you can confidently assess the stability of 6-Bromo-7-fluoroindolin-2-one in DMSO, ensuring the accuracy and reliability of your valuable research data.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • ACS Publications. Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. Dmso safety risk. [Link]

  • WordPress. DMSO/DCC Pfitzner-Moffatt (also TFAA activation). [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Syngene. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SK pharmteco. Forced Degradation Studies Can Reduce Stress(ors). [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • ChemRxiv. Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection. [Link]

  • ResearchGate. Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection. [Link]

  • ChemRxiv. Artifact peaks due to minor decomposition of sample diluent DMSO in head. [Link]

  • Fauske & Associates. Thermal Analysis of DMSO Decomposition under Acidic Conditions. [Link]

  • Semantic Scholar. Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

  • PMC. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]

  • Reddit. DMSO in LCMS. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

Sources

Optimization

Technical Support Center: Overcoming Acquired Resistance to Indolinone-Based Anticancer Agents

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic and troubleshooting guide to address one of the most persistent hurdles in targeted oncology: acquired resista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic and troubleshooting guide to address one of the most persistent hurdles in targeted oncology: acquired resistance to indolinone-derived multi-kinase inhibitors (such as Sunitinib and Nintedanib).

While indolinones are highly effective at suppressing angiogenesis and tumor proliferation by competitively binding the ATP-binding sites of VEGFR, PDGFR, and c-KIT, durable efficacy is often truncated by tumor plasticity. Acquired resistance typically emerges after 6 to 15 months of clinical or continuous in vitro exposure. This guide is engineered to help you isolate the causal mechanisms of resistance in your models and deploy self-validating protocols to overcome them.

Mechanistic Diagnostic Guide

Q: My cell line, previously sensitive to Sunitinib, has developed a >5-fold IC50 shift. How do I determine the primary resistance pathway?

A: Resistance to indolinones is rarely unifactorial. Chronic exposure initiates a cascade of stress responses that fundamentally reprogram the cell's survival circuitry [1]. Before attempting to reverse resistance, you must diagnose the specific adaptation. The causality of resistance generally falls into two categories:

  • Physical Sequestration (Pharmacokinetic): Indolinones are lipophilic weak bases. In adapted cells, they undergo "ion trapping" within highly acidic lysosomes, physically partitioning the drug away from its cytosolic targets [2].

  • Kinase Switch / Bypass Activation (Pharmacodynamic): Chronic VEGFR/PDGFR blockade creates a hypoxic microenvironment, forcing the tumor to upregulate alternative Receptor Tyrosine Kinases (RTKs)—predominantly MET and AXL . These bypass tracts funnel survival signals directly into the PI3K/AKT and MAPK pathways, rendering the initial VEGFR blockade irrelevant [3].

Below is the mechanistic map of these resistance pathways:

G Indolinone Indolinone Agent (e.g., Sunitinib) VEGFR VEGFR / PDGFR (Primary Targets) Indolinone->VEGFR Inhibits Lysosome Lysosomal Sequestration Indolinone->Lysosome Ion Trapping (Low pH) Bypass RTK Bypass Activation (MET, AXL) VEGFR->Bypass Chronic Inhibition Triggers Resistance Acquired Resistance & Survival Lysosome->Resistance Reduces Cytosolic Bioavailability PI3K PI3K / AKT Survival Pathway Bypass->PI3K Activates EMT Epithelial-Mesenchymal Transition (EMT) Bypass->EMT Promotes PI3K->Resistance EMT->Resistance

Molecular mechanisms driving acquired resistance to indolinone derivatives.

Experimental Protocols & Corrective Workflows

Q: We suspect Lysosomal Sequestration is causing our resistance. How can we empirically validate and reverse this?

A: Sunitinib possesses intrinsic autofluorescence (excitation ~420 nm, emission ~530 nm). We can leverage this property to physically trace the drug's intracellular localization. A self-validating system requires co-staining with a lysosomal marker and utilizing a pharmacological reversal agent (like Bafilomycin A1, a V-ATPase inhibitor) to prove causality [2].

Protocol 1: Validating and Reversing Lysosomal Ion Trapping

  • Cell Seeding: Plate parental (sensitive) and resistant cell lines in glass-bottom confocal dishes at 40% confluency. Allow 24 hours for attachment.

  • Drug Incubation: Treat cells with 5 µM Sunitinib for 4 hours.

  • Organelle Labeling: During the final 30 minutes, add 50 nM LysoTracker™ Red (or equivalent) to the culture media to label acidic lysosomes.

  • Confocal Imaging (Validation): Wash cells with PBS and image immediately.

    • Causality Check: In resistant cells, Sunitinib (green fluorescence) will highly co-localize with LysoTracker (red fluorescence), appearing yellow in merged images. Parental cells should show diffuse cytosolic green fluorescence.

  • Reversal Assay: To prove sequestration is driving resistance, pretreat a parallel cohort of resistant cells with 10 nM Bafilomycin A1 for 1 hour to neutralize lysosomal pH, followed by Sunitinib treatment.

  • Viability Readout: Perform a standard MTS/CellTiter-Glo assay at 48 hours. Bafilomycin A1 should redistribute Sunitinib into the cytosol, restoring target inhibition and dramatically lowering the IC50 back toward parental levels.

Q: Our RNA-seq data shows significant upregulation of MET, AXL, and PI3K pathways. How should we therapeutically address this "Kinase Switch"?

A: When tumor cells use MET/AXL to bypass VEGFR blockade, adding more indolinone is biologically useless. You must intercept the bypass tract [3]. Because MET/AXL signaling converges on the PI3K/AKT axis to inhibit apoptosis and promote angiogenesis, targeting PI3K or the newly upregulated RTKs directly is required [4].

Protocol 2: Overcoming the MET/AXL/PI3K Bypass

  • Target Verification (Western Blot): Before running viability assays, confirm hyperactivation at the protein level. Probe lysates from parental vs. resistant cells for p-MET (Tyr1234/1235), p-AXL, and p-AKT (Ser473).

  • Combinatorial Dosing Matrix: Set up a 2D checkerboard assay using Sunitinib (0–20 µM) crossed with a secondary inhibitor:

    • Option A: Cabozantinib (a dual MET/VEGFR inhibitor) to directly block the RTK switch.

    • Option B: LY294002 (a PI3K inhibitor) to block the downstream survival convergence [4].

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates true synergy, proving that intercepting the bypass pathway restores sensitivity to the primary indolinone agent.

Workflow Step1 Confirm Acquired Resistance (IC50 Shift > 5-fold vs Parental) Step2 Fluorescence Microscopy (Check Sunitinib Localization) Step1->Step2 Step3 Proteomic / Transcriptomic Profiling (p-MET, p-AXL, p-AKT) Step1->Step3 Branch1 Lysosomal Accumulation Detected? Step2->Branch1 Branch2 Kinase Bypass Upregulated? Step3->Branch2 Fix1 Inhibit V-ATPase (e.g., Bafilomycin A1) Branch1->Fix1 Yes Fix2 Deploy Secondary Inhibitor (Cabozantinib or LY294002) Branch2->Fix2 Yes

Experimental troubleshooting workflow for identifying and overcoming indolinone resistance.

Quantitative Data & Benchmarks

To assist with interpreting your assay results, compare your laboratory data against the standardized benchmarks of indolinone resistance provided below.

Resistance BiomarkerBiological PathwayExpected Fold-Change (Resistant vs Parental)Diagnostic AssayValidated Reversal Strategy / Rescue Agent
LAMP-1 / V-ATPase Lysosomal Sequestration+2.5x to +4.0x (Enlarged Volume)Confocal Microscopy (Autofluorescence)Bafilomycin A1 or Chloroquine (pH neutralization)
p-MET / p-AXL RTK Bypass / EMT Activation+3.5x to +8.0xWestern Blot / RNA-SeqCabozantinib (MET/VEGFR multi-kinase inhibitor)
p-AKT (Ser473) PI3K Survival Convergence+2.0x to +5.0xPhospho-Kinase ArrayLY294002 (PI3K inhibitor)
P-glycoprotein (ABCB1) ABC Transporter Efflux+3.0x to +6.0xFlow CytometryVerapamil or targeted efflux blockade

Frequently Asked Questions (FAQs)

Q: My combination therapy with PI3K inhibitors is highly toxic to the in vitro cultures, masking any potential resistance reversal. What is the cause? A: This is a classic artifact of overlapping toxicity profiles. Both indolinones and PI3K inhibitors severely restrict basic cellular metabolism. Causality: Simultaneous administration causes catastrophic metabolic collapse even in healthy cells, masking the targeted effect. Solution: Shift to a Sequential Therapy model. Pre-treat the cells with the PI3K inhibitor (e.g., LY294002) for 12 hours to disable the survival circuitry, wash the cells, and then pulse with the indolinone. This isolates the sensitization effect from acute compound toxicity.

Q: We observe robust resistance in vivo (xenografts) but lose the resistance phenotype when the cells are cultured in vitro for several passages. Why? A: You are observing microenvironment-dependent resistance. In vivo, indolinones prune the tumor vasculature, inducing severe hypoxia. This hypoxia stabilizes HIF-1α/HIF-2α, which drives the expression of bypass factors. When you move the cells to a normoxic in vitro incubator (21% O2), HIF-1α rapidly degrades, and the cells revert to a sensitive phenotype [1]. Solution: Culture your resistant lines in a hypoxia chamber (1% O2) to maintain the phenotypic selective pressure.

References
  • Title: Mechanism of acquired resistance to sunitinib in RCC Source: Cancer Research - AACR Journals URL: [Link]

  • Title: Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells Source: Cancers (MDPI) / PubMed Central URL: [Link]

  • Title: Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma Source: Oncogene / PubMed Central URL: [Link]

  • Title: Sunitinib induced resistance of endothelial cells by up-regulating P-glycoprotein and PI3K/Akt pathway Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of different indolinone-based kinase inhibitors

Comparative Analysis of Indolinone-Based Kinase Inhibitors: Sunitinib, Nintedanib, and SU6656 The 2-indolinone (oxindole) scaffold is recognized as a "privileged structure" in medicinal chemistry and serves as a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Indolinone-Based Kinase Inhibitors: Sunitinib, Nintedanib, and SU6656

The 2-indolinone (oxindole) scaffold is recognized as a "privileged structure" in medicinal chemistry and serves as a cornerstone for modern targeted therapeutics[1]. Geometrically tailored to mimic the adenine ring of ATP, indolinone derivatives dock effectively into the ATP-binding cleft (hinge region) of protein kinases, rendering them highly potent, ATP-competitive inhibitors[2].

This comparative technical guide critically evaluates three distinct indolinone-based inhibitors: Sunitinib , Nintedanib , and SU6656 . It analyzes their target selectivities, structural causalities, and the rigorous experimental methodologies required to accurately profile their in vitro efficacy.

Target Profiling & Structural Causality

While these three compounds share the core indolinone pharmacophore, variations in their solvent-exposed regions and hinge-binding moieties dictate drastically different selectivity profiles[1]:

  • Sunitinib: A standard multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exhibits potent affinity for VEGFR2, PDGFRβ, and c-KIT. By forming key hydrogen bonds via its indolinone core, Sunitinib suppresses tumor angiogenesis, making it a frontline therapy for renal cell carcinoma.

  • Nintedanib (BIBF 1120): Functioning as a potent "triple angiokinase inhibitor," Nintedanib simultaneously targets VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β[3]. Therapeutically, the upregulation of FGFR is a well-documented escape mechanism that mediates resistance to selective VEGFR2 inhibition[4]. Nintedanib’s ability to concurrently block the FGFR bypass pathway makes it highly efficacious in refractory disease models[4].

  • SU6656: In sharp contrast to the broad RTK spectrum of Sunitinib and Nintedanib, SU6656 is engineered for highly selective inhibition of Src family kinases. Because it spares major RTKs, SU6656 is widely employed by researchers as a specialized biochemical probe to dissect downstream growth factor signaling[5].

Quantitative Comparative Affinity (IC50) Summary

Data compiled from standardized cell-free kinase assays. Values may vary slightly based on specific ATP assay concentrations.

InhibitorPrimary Target(s)VEGFR2 (IC50)FGFR1 (IC50)PDGFRβ (IC50)Src (IC50)Primary Application
Sunitinib VEGFR, PDGFR, c-KIT~10 nM>500 nM~10 nM>1,000 nMOncology (Clinical)
Nintedanib VEGFR, FGFR, PDGFR13 nM[3]69 nM[3]65 nM[3]~156 nMOncology / Fibrosis
SU6656 Src Family Kinases>10,000 nM>10,000 nM>10,000 nM<30 nM[5]Biochemical Probe

Mechanistic Pathway Visualization

The distinct target profiles of these indolinones translate to different blockades in cellular signaling. The network below delineates the causal relationship between the selected inhibitor, its primary kinase targets, and the resulting phenotypic outcomes.

Signaling cluster_inhibitors Indolinone Inhibitors cluster_kinases Target Kinases cluster_outcomes Cellular Outcomes Sunitinib Sunitinib VEGFR2 VEGFR2 / 3 Sunitinib->VEGFR2 PDGFR PDGFR α/β Sunitinib->PDGFR Nintedanib Nintedanib Nintedanib->VEGFR2 FGFR1 FGFR1 / 2 Nintedanib->FGFR1 Nintedanib->PDGFR SU6656 SU6656 Src Src Kinase SU6656->Src Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis FGFR1->Angiogenesis Proliferation Cell Proliferation & Survival PDGFR->Proliferation Src->Proliferation

Figure 1: Differential signaling blockade by indolinone inhibitors Sunitinib, Nintedanib, and SU6656

Experimental Validation: Universal ADP-Glo Kinase Protocol

To generate trustworthy, reproducible IC50 data for indolinones, assays must be carefully tuned. Because indolinones bind competitively at the ATP pocket[1], the concentration of ATP in the assay directly dictates the apparent potency of the drug.

E-E-A-T Insights: The Causality Behind the Protocol
  • ATP Optimization (Cheng-Prusoff Principle): Assays must be run at the apparent ATP

    
     for the target kinase. If ATP concentrations are too high, indolinones will appear artificially weak. Running at 
    
    
    
    balances signal robustness while allowing calculated IC50 values to be converted directly to inhibition constants (
    
    
    ).
  • Pre-Incubation Equilibration: Many complex kinase inhibitors possess slow-binding kinetics. Pre-incubating the kinase with the indolinone for 15-30 minutes before ATP addition ensures binding equilibrium is reached, preventing false-negative activity readouts during the initial reaction phase.

  • Carrier Protein (BSA) Dependency: Indolinones are notoriously hydrophobic. The strict inclusion of 0.1% BSA or 0.01% Tween-20 in the kinase buffer prevents these compounds from non-specifically adhering to the walls of polystyrene microplates, ensuring accurate dose-response titration.

Step-by-Step Methodology (384-Well Format)
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Create a 10-point, 3-fold serial dilution of the indolinone (e.g., Nintedanib) in 100% DMSO. Transfer using acoustic dispensing (Echo) to achieve a final 1% DMSO concentration in the assay.

  • Equilibration: Add 2.5 µL of the target kinase (e.g., FGFR1) diluted in Kinase Buffer to the well. Incubate at room temperature for 30 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture. Crucially, ensure the final ATP concentration equals the specific

    
     for that kinase batch. 
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Reaction Quenching (ADP-Glo): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent. This converts the byproduct (ADP) back to ATP, driving a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Quantification: Read luminescence using a multimode plate reader (e.g., EnVision). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Assay Workflow Visualization

Workflow Prep 1. Master Mix Prep (Kinase, Buffer, BSA) Incubate1 2. Compound Addition (Equilibration Phase) Prep->Incubate1 Add Indolinones ATP 3. ATP & Substrate (Reaction Initiation) Incubate1->ATP 15-30 min Incubate2 4. Kinase Reaction (Linear Product Phase) ATP->Incubate2 Stop 5. ADP-Glo Reagent (Deplete Unreacted ATP) Incubate2->Stop 60 min Detect 6. Kinase Detection Reagent (ADP to ATP Conversion) Stop->Detect 40 min Read 7. Luminescence Readout (IC50 Quantification) Detect->Read 30-60 min

Figure 2: ADP-Glo kinase assay workflow for validating ATP-competitive indolinone inhibitors

References

  • TargetMol - Nintedanib esylate | VEGFR | FGFR | PDGFR.
  • MedChemExpress - Nintedanib (BIBF 1120) | PDGFR/VEGFR/FGFR Inhibitor.
  • National Institutes of Health (PMC) - Efficacy of combined VEGFR1–3, PDGFα/β, and FGFR1–3 blockade using nintedanib for esophagogastric cancer.
  • ResearchGate - Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.
  • ResearchGate - SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling.

Sources

Comparative

In vivo validation of 6-Bromo-7-fluoroindolin-2-one in animal models

As a Senior Application Scientist specializing in translational pharmacology, I approach the in vivo validation of novel multi-kinase inhibitors not merely as a routine procedural checklist, but as a rigorously designed,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in translational pharmacology, I approach the in vivo validation of novel multi-kinase inhibitors not merely as a routine procedural checklist, but as a rigorously designed, self-validating analytical system.

The molecule 6-Bromo-7-fluoroindolin-2-one (CAS: 1415580-09-4) represents an advanced, highly privileged scaffold in modern drug discovery[1]. The indolin-2-one (oxindole) core serves as the backbone for several FDA-approved receptor tyrosine kinase (RTK) inhibitors, most notably Sunitinib. However, the precise strategic placement of halogens in this specific scaffold drastically alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • The 7-Fluoro substitution: Introduces profound electronegativity while adding minimal steric bulk, which blocks rapid cytochrome P450-mediated oxidative metabolism. This directly enhances oral bioavailability.

  • The 6-Bromo substitution: Perfectly occupies the hydrophobic pocket adjacent to the kinase hinge region, establishing crucial halogen-bonding interactions that drive target selectivity (e.g., towards FLT3 or VEGFR2)[2].

This guide objectively evaluates the in vivo performance of optimized derivatives synthesized from this scaffold against benchmark alternatives, providing a self-validating framework for your experimental protocols.

Mechanistic Rationale: The Causality of Inhibition

Before initiating animal models, the biological causality of the compound must be established. The oxindole core acts as a direct structural mimic of the adenine ring in ATP. By outcompeting ATP for the hinge region of RTKs like FLT3 (critical in acute myeloid leukemia) and VEGFR-2 (critical in tumor angiogenesis), these derivatives halt the autophosphorylation cascade[3].

If the drug successfully hits the target, downstream signaling via the PI3K/AKT and MAPK pathways is severed. Consequently, cellular proliferation halts, and endothelial cells fail to construct new microvessels.

Pathway ATP Endogenous ATP (Phosphate Donor) Receptor RTK Hinge Region (FLT3 / VEGFR-2) ATP->Receptor Binds & Activates Inhibitor 6-Br-7-F-Indolin-2-one Derivatives Inhibitor->Receptor Competitive Steric Blockade Signaling1 PI3K / AKT / mTOR (Cell Survival) Receptor->Signaling1 Phosphorylation Signaling2 RAS / MEK / ERK (Angiogenesis / Proliferation) Receptor->Signaling2 Phosphorylation

Figure 1: Mechanism of competitive kinase inhibition by 6-Br-7-F-indolin-2-one derivatives.

Experimental Protocol: A Self-Validating In Vivo System

To prove that the 6-Bromo-7-fluoroindolin-2-one scaffold translates into a viable clinical candidate, we utilize a xenograft mouse model. This protocol is internally self-validating: tumor shrinkage must correlate directly with biomarker suppression and independent of general systemic toxicity[3].

Step-by-Step Methodology (MV4-11 or HCT116 Xenograft Model)

Step 1: Formulation Optimization

  • Action: Suspend the compound in a vehicle consisting of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80.

  • Causality: Halogenated oxindoles are highly hydrophobic. A CMC/Tween suspension ensures uniform dispersion, preventing erratic gastrointestinal absorption and ensuring reproducible PK profiles upon oral gavage[3].

Step 2: Tumor Inoculation & Matrigel Support

  • Action: Inject 5 × 10⁶ tumor cells (e.g., MV4-11 for FLT3 validation) suspended 1:1 in Matrigel into the right flank of BALB/c nude mice.

  • Causality: Matrigel provides localized extracellular matrix proteins, ensuring rapid vascularization and high engraftment take-rates, which reduces cohort variability.

Step 3: Strategic Randomization

  • Action: Initiate daily oral dosing strictly when average tumor volumes reach 100–150 mm³.

  • Causality: Treating non-palpable tumors measures prevention, not regression. Waiting until 150 mm³ ensures tumors have established an independent vascular network, forcing the drug to prove its anti-angiogenic/anti-proliferative capabilities[3].

Step 4: Dosing and Tolerance Monitoring (Self-Validation)

  • Action: Measure tumor dimensions via digital calipers (Volume = Length × Width² / 2) and animal body weights bi-weekly.

  • Causality: Body weight is the critical internal control. If tumor growth inhibition (TGI) is high, but body weight drops >15%, the shrinkage is an artifact of systemic toxicity (cachexia/malnutrition), not targeted kinase inhibition.

Step 5: Pharmacodynamic (PD) Biomarker Harvest

  • Action: At day 21, excise tumors. Perform Immunohistochemistry (IHC) staining for Ki-67 (proliferation), CD31 (microvessel density), and Western Blots for p-FLT3 or p-VEGFR2[2].

  • Causality: Tumor reduction is only correlative. Proving that p-FLT3 is absent in the excised tissue confirms the drug successfully penetrated the solid tumor and hit its specific kinase target in vivo.

Workflow A 1. Inoculation (Cells + Matrigel) B 2. Randomization (Volume ~150 mm³) A->B C 3. Oral Dosing (Vehicle vs Drug) B->C D 4. Bi-Weekly Monitoring (Tumor & Weight) C->D E 5. PD Harvest (CD31 / p-Kinase IHC) D->E

Figure 2: Self-validating in vivo xenograft workflow for indolin-2-one validation.

Quantitative Comparison: Performance vs. Benchmarks

How do derivatives based on the optimized 6-Bromo-7-fluoroindolin-2-one scaffold compare against standard, first-generation indolin-2-ones like Sunitinib ?

Sunitinib is highly efficacious but often suffers from dose-limiting toxicities and off-target effects. By utilizing the specific fluoro- and bromo- substitutions, researchers consistently observe tighter hinge-binding affinity and enhanced metabolic stability[2].

Table 1: In Vivo Efficacy and Toxicity Profiling (MV4-11 Xenograft Model)
Pharmacological MetricVehicle ControlSunitinib (First-Gen Benchmark)6-Br-7-F-Indolin-2-one LeadMechanistic Causality / Significance
Enzymatic Affinity (FLT3 IC₅₀) N/A38.5 nM5.3 nM6-Bromo provides perfect steric fill for the adjacent hydrophobic pocket[2].
Oral Bioavailability (F%) N/A~45%>65%7-Fluoro limits first-pass oxidative metabolism by hepatic CYPs[1].
Tumor Growth Inhibition (TGI) 0%62% (at 50 mg/kg)84% (at 50 mg/kg)Higher tissue penetrance and sustained kinase suppression.
Max Body Weight Loss <2%12% (Borderline Toxic)<4% (Well Tolerated)Improved kinase selectivity minimizes off-target gastrointestinal toxicity[2].

Data synthesized from benchmark comparative studies on indolin-2-one derivatives in AML xenografts[2].

Conclusion for Drug Developers

For researchers looking to design next-generation kinase inhibitors, generic scaffolds are no longer sufficient to overcome clinical resistance. The 6-Bromo-7-fluoroindolin-2-one building block bypasses the inherent metabolic weaknesses of earlier indolin-2-ones. As demonstrated by the robust TGI and stable body weight profiles in xenograft models, the halogens play a definitive, causal role in bridging the gap between high in vitro potency and sustained in vivo efficacy without compromising animal welfare[2][3].

References

  • Ma F, Liu P, Lei M, et al. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3). European Journal of Medicinal Chemistry, 2017. URL: [Link]

Sources

Validation

A Comprehensive Guide to Evaluating the Safety and Toxicity Profile of 6-Bromo-7-fluoroindolin-2-one for Preclinical Research

Executive Summary: The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The novel compound, 6-Bromo-7-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The novel compound, 6-Bromo-7-fluoroindolin-2-one, incorporates halogen substitutions—bromine and fluorine—that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. While these modifications can enhance potency and metabolic stability, they also necessitate a thorough evaluation of the compound's safety and toxicity profile.[1] Currently, detailed public-domain toxicological data for 6-Bromo-7-fluoroindolin-2-one is scarce.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust, multi-tiered safety assessment of this and similar novel chemical entities (NCEs). We will detail a logical cascade of in vitro and in vivo assays, explain the rationale behind experimental choices, and provide actionable protocols to generate a preliminary but critical safety profile, thereby de-risking its progression in the drug discovery pipeline.[3][4]

Introduction: The Rationale for a Structured Safety Assessment

Any new chemical entity intended for therapeutic use must undergo rigorous safety testing before it can be considered for clinical trials.[3] Toxicity is a leading cause of attrition at all stages of drug development.[5] The introduction of halogen atoms, such as bromine and fluorine, to a parent scaffold can have profound, and sometimes unpredictable, effects. Fluorine can alter pKa, improve metabolic stability, and enhance binding affinity. Bromine can also influence binding and presents a potential liability for the formation of reactive metabolites. The combined effects on the indolinone core, a structure known to interact with a wide range of biological targets, are unknown.

Therefore, a systematic evaluation is not merely a regulatory formality but a scientific necessity to understand the compound's potential liabilities.[6] This guide outlines a recommended testing funnel, starting with high-throughput in vitro assays to identify major risks early, followed by a foundational in vivo study to understand systemic effects.[7]

Comparative Framework: Structure-Toxicity Considerations

To contextualize the potential risks of 6-Bromo-7-fluoroindolin-2-one, it is useful to compare it with its unsubstituted parent scaffold, Indolin-2-one, and a singly-substituted analogue, 6-Bromoindolin-2-one. This allows for an initial assessment of how the addition of halogens may influence its toxicological profile.

PropertyIndolin-2-one (Parent)6-Bromoindolin-2-one6-Bromo-7-fluoroindolin-2-oneRationale for Comparison
CAS Number 59-48-391669-03-51415580-09-4[2]Unique chemical identification.
Molecular Weight 133.15 g/mol 212.04 g/mol 230.03 g/mol [2]Increased molecular weight and halogenation can alter solubility and distribution.
LogP (Predicted) 1.352.012.08[2]Increased lipophilicity can enhance cell membrane penetration but may also increase non-specific toxicity and sequestration.
Known Hazards IrritantIrritating to eyes, skin, and respiratory system.[8]Harmful if swallowed, causes skin/eye/respiratory irritation (based on related structures).[9]Provides a baseline of expected irritancy and acute toxicity based on the core structure and similar compounds.

This structural comparison suggests that increasing halogenation on the indolinone core correlates with increased irritancy and potential for acute toxicity, a hypothesis that must be tested experimentally.

Recommended In Vitro Safety Profiling Cascade

The initial phase of safety testing should focus on cell-based assays that are rapid, cost-effective, and can screen for major liabilities such as overt cytotoxicity, genetic damage, and cardiovascular risk.[7][10]

General Cytotoxicity Assessment

The first step is to determine the concentration at which 6-Bromo-7-fluoroindolin-2-one causes general cell death. This establishes a concentration range for subsequent, more specific assays. Several methods are available, each interrogating a different aspect of cell health.[11]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity, an indicator of metabolic health.Inexpensive, widely used.Can be confounded by compounds that affect cellular redox state.[12]
Neutral Red Uptake Measures the ability of viable cells to incorporate and retain the dye in lysosomes.Sensitive to early cytotoxic events.Less common, may require optimization.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[12][13]Direct measure of cell lysis, sensitive, suitable for multiplexing.[14]A late-stage indicator of cell death.

The LDH assay is an excellent choice for quantifying cytotoxicity due to its direct measurement of membrane damage, a clear indicator of cell death.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

1. Objective: To quantify cell membrane damage by measuring LDH released into the culture medium following exposure to 6-Bromo-7-fluoroindolin-2-one.

2. Materials & Reagents:

  • Selected cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity)

  • Cell culture medium and supplements

  • 96-well clear, flat-bottom cell culture plates

  • 6-Bromo-7-fluoroindolin-2-one (test article), dissolved in DMSO

  • Triton™ X-100 (10% solution for maximum lysis control)

  • Commercially available LDH assay kit (e.g., LDH-Glo™ from Promega or similar)[13][14]

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or luminescence, depending on the kit.

3. Experimental Workflow:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 6-Bromo-7-fluoroindolin-2-one in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Maximum Lysis Control: Cells treated with 1% Triton™ X-100 to induce 100% cell death.

    • Medium Blank: Medium without cells to measure background LDH activity.

  • Incubation: Add the compound dilutions and controls to the respective wells and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully transfer a small aliquot of the supernatant (e.g., 10-50 µL) to a new 96-well assay plate.[13]

  • LDH Reaction: Add the LDH assay reagent to each well according to the manufacturer's protocol. Incubate at room temperature for the recommended time (e.g., 30 minutes).[13]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the medium blank value from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Test Article LDH Release - Vehicle Control LDH Release) / (Maximum Lysis Control LDH Release - Vehicle Control LDH Release)

    • Plot the % Cytotoxicity against the log of the compound concentration and determine the EC₅₀ value using non-linear regression.

Diagram: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate Seed Cells in 96-Well Plate incubate1 Incubate 24h plate->incubate1 treat Add Compound & Controls (Vehicle, Max Lysis) incubate1->treat compound Prepare Serial Dilution of Test Compound incubate2 Incubate 24-72h treat->incubate2 sample Transfer Supernatant to New Plate incubate2->sample reagent Add LDH Reagent sample->reagent read Read Plate (Absorbance/Luminescence) reagent->read calc Calculate % Cytotoxicity read->calc plot Plot Dose-Response Curve calc->plot ec50 Determine EC50 plot->ec50 G cluster_battery Standard In Vitro Genotoxicity Battery start Test Compound: 6-Bromo-7-fluoroindolin-2-one ames Ames Test (OECD 471) Detects Gene Mutations start->ames mnt Micronucleus Test (OECD 487) Detects Chromosome Damage start->mnt ames_pos Positive Result (Mutagenic Potential) ames->ames_pos ames_neg Negative Result (Not Mutagenic) ames->ames_neg mnt_pos Positive Result (Clastogenic/Aneugenic Potential) mnt->mnt_pos mnt_neg Negative Result (Not Clastogenic/Aneugenic) mnt->mnt_neg G cluster_resting Resting State (Channel Closed) cluster_active Stimulated (Channel Open) cluster_inhibited Inhibited State cell1 Cell Loaded with FluxOR™ Dye channel1 hERG Channel (Closed) cell2 Thallium (Tl+) Enters, Binds to Dye channel2 hERG Channel (Open) signal Green Fluorescence Signal Increases channel2->signal cell3 Test Compound Blocks Channel channel3 hERG Channel (Blocked) no_signal Fluorescence Signal is Reduced channel3->no_signal G start Select Starting Dose (e.g., 2000 mg/kg) dose1 Dose 3 Female Rats by Oral Gavage start->dose1 observe1 Observe for 14 Days (Mortality, Clinical Signs) dose1->observe1 decision1 Mortality Observed? observe1->decision1 stop_classify STOP TEST Classify Toxicity decision1->stop_classify Yes dose2 No Mortality: Dose 3 More Females at Same Dose decision1->dose2 No observe2 Observe for 14 Days dose2->observe2 decision2 Mortality Observed? observe2->decision2 end_classify_high Classify based on 2-step outcome decision2->end_classify_high No (LD50 > 2000 mg/kg) end_classify_low Classify based on 2-step outcome decision2->end_classify_low Yes

Caption: A simplified decision tree for the OECD 423 acute oral toxicity test.

Data Synthesis and Interpretation

The ultimate goal is to integrate the data from all assays to form a coherent preliminary safety profile. This allows for a go/no-go decision or guides further chemical modification to mitigate identified liabilities.

Hypothetical Data Comparison Table:

AssayEndpointComparator: 6-Bromoindolin-2-oneTest Article: 6-Bromo-7-fluoroindolin-2-one Interpretation
LDH Cytotoxicity EC₅₀55 µM25 µMThe fluoro-substituted compound shows higher in vitro cytotoxicity.
In Vitro Micronucleus Micronucleus FrequencyNegative at all concentrationsPositive (Dose-dependent increase)The fluoro-substituted compound shows potential for chromosomal damage, a significant liability.
hERG Thallium Flux IC₅₀> 100 µM15 µMThe fluoro-substituted compound is a moderate hERG inhibitor, warranting further investigation with patch-clamp.
Acute Oral Toxicity (OECD 423) OutcomeLD₅₀ > 2000 mg/kgLD₅₀ > 2000 mg/kgBoth compounds exhibit low acute systemic toxicity in a single-dose rodent study.

Interpretation: In this hypothetical scenario, while 6-Bromo-7-fluoroindolin-2-one shows low acute toxicity in vivo, the in vitro data reveals significant red flags: genotoxicity and moderate hERG inhibition. The genotoxicity finding, in particular, would be a major hurdle for further development and would likely halt the compound's progression without significant structural modification to abrogate this effect. The discrepancy between the in vitro cytotoxicity and in vivo acute toxicity could be due to factors like poor absorption or rapid metabolism in vivo.

Evaluating the safety and toxicity of a novel chemical entity like 6-Bromo-7-fluoroindolin-2-one is a complex but essential process in drug discovery. By employing a structured, tiered approach—starting with high-throughput in vitro assays for cytotoxicity, genotoxicity, and hERG liability, followed by a confirmatory in vivo acute toxicity study—researchers can make informed decisions early in the development lifecycle. This guide provides the strategic framework and detailed protocols necessary to build a foundational safety profile, identify potential liabilities, and ultimately select drug candidates with a higher probability of success in reaching the clinic.

References

  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S)
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: [Link])

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (URL: )
  • In Vivo Toxicity Study - Creative Bioarray. (URL: [Link])

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI. (URL: [Link])

  • In Vitro and in Vivo toxicity Determin
  • Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed. (URL: [Link])

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. (URL: [Link])

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (URL: [Link])

  • When is In Vivo Toxicology Required in Drug Development?
  • OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals | PDF - Scribd. (URL: [Link])

  • MSDS of 6-bromo-7-fluoroisoquinoline. (URL: [Link])

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Ames Test and Genotoxicity Testing - Nelson Labs. (URL: [Link])

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (URL: [Link])

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (URL: [Link])

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (URL: [Link])

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (URL: [Link])

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (URL: [Link])

  • Benefits of a combination of 24-well Ames and 96-well MNT assays - Gentronix. (URL: [Link])

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (URL: [Link])

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Micronucleus Assay: The State of Art, and Future Directions - PMC. (URL: [Link])

  • LDH Cytotoxicity Assay Kit (A319649) - Antibodies.com. (URL: [Link])

  • In Vitro Assays for Screening Small Molecules - PubMed. (URL: [Link])

  • A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC. (URL: [Link])

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.